SUN13837
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H29N5O2 |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-(1-benzylpiperidin-4-yl)-N-methylacetamide |
InChI |
InChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3 |
InChI Key |
UFFJZHVXSNLCEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)C)N |
Origin of Product |
United States |
Foundational & Exploratory
Investigating the Therapeutic Potential of SUN13837: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN13837 is a novel small molecule compound designed as a mimic of basic fibroblast growth factor (bFGF) with the potential to address unmet medical needs in neurological disorders, particularly acute spinal cord injury (ASCI). Preclinical and clinical investigations have explored its neuroprotective and neuroregenerative properties. This technical guide provides a comprehensive overview of the therapeutic potential of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols utilized in its evaluation. The information is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the advancement of therapies for neurological injury and disease.
Introduction
Spinal cord injury (SCI) is a devastating condition with limited therapeutic options. The initial physical trauma triggers a cascade of secondary injury mechanisms, including glutamate excitotoxicity, inflammation, and apoptosis, leading to further neuronal loss and functional deficit. This compound has emerged as a promising therapeutic candidate for ASCI. It is a highly lipid-soluble small molecule, allowing for intravenous administration and penetration of the blood-brain barrier.[1][2] Its proposed mechanism of action centers on its function as a bFGF mimetic, offering the neurotrophic and neuroregenerative benefits of bFGF without the associated mitogenic side effects.[2] This guide will delve into the scientific data supporting the therapeutic potential of this compound.
Mechanism of Action: A bFGF Mimetic
This compound is believed to exert its therapeutic effects by binding to and activating fibroblast growth factor receptors (FGFRs).[2] This interaction is thought to initiate a cascade of intracellular signaling events that promote neuronal survival and axonal growth. Unlike bFGF, a large protein, this compound is a small molecule designed to avoid stimulating cell proliferation, a significant advantage in therapeutic applications.[2]
Signaling Pathways
The binding of a ligand, such as this compound, to an FGFR typically triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of multiple downstream signaling pathways critical for cell survival and growth. The primary pathways implicated in FGF signaling include:
-
RAS-Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.
-
Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway plays a central role in cell survival by inhibiting apoptosis.
-
Phospholipase Cγ (PLCγ) Pathway: Activation of this pathway leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC).
-
Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway is involved in the regulation of gene expression related to cell survival and inflammation.
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Preclinical Data
The therapeutic potential of this compound has been evaluated in in vitro and in vivo preclinical models. These studies have demonstrated its neuroprotective and neuroregenerative properties.
In Vitro Studies
-
Neuroprotection: this compound has been shown to protect neurons from glutamate-induced excitotoxicity, a key mechanism of secondary injury in SCI.
-
Axonal Outgrowth: The compound has demonstrated the ability to promote the growth of neurites from cultured neurons.
In Vivo Studies: Rat Model of Spinal Cord Injury
A key preclinical study utilized a rat model of SCI to assess the efficacy of this compound. The results indicated a significant improvement in functional recovery in animals treated with the compound compared to a vehicle control group.
Table 1: Summary of Preclinical Efficacy in a Rat SCI Model
| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value |
| BBB Locomotor Score | |||
| Administration 90 min post-injury | ~8 | ~11 | <0.05 |
| Administration 12 h post-injury | ~8 | ~10 | <0.05 |
| Motor Evoked Potential (MEP) Amplitude (µV) | ~100 | ~250 | <0.01 |
Note: Data are approximate values extracted from graphical representations in the cited literature.
Clinical Development
The promising preclinical data led to the clinical investigation of this compound in humans.
Phase 1 Studies
Phase 1 studies in healthy subjects were conducted to assess the safety and pharmacokinetics of this compound. The results indicated that the drug was without significant side effects.
Phase 2 Study: ASCENT-ASCI
A landmark Phase 2 clinical trial, the ASCENT-ASCI (Asubio Spinal Cord Injury Trial), was initiated to evaluate the efficacy and safety of this compound in patients with newly diagnosed acute cervical spinal cord injury.
Table 2: Overview of the ASCENT-ASCI Phase 2 Clinical Trial
| Parameter | Description |
| Study Design | Randomized, double-blind, placebo-controlled |
| Population | Patients with acute cervical spinal cord injury |
| Intervention | This compound (1 mg/kg/day) or placebo for 7 to 28 days |
| Primary Endpoint | Mean total score on the Spinal Cord Independence Measure III (SCIM III) at Week 16 |
| Secondary Endpoints | Combined SCIM III Self-Care and Mobility subscales, ISNCSCI Total Motor scores |
The primary endpoint of the ASCENT-ASCI study was not met, as the difference in the mean total SCIM III score between the this compound and placebo groups at Week 16 was not statistically significant (p = 0.4912). However, non-significant trends consistently favored this compound treatment across primary and secondary outcomes. Notably, a larger treatment effect was observed in certain patient subgroups.
Table 3: Key Efficacy Results from the ASCENT-ASCI Study (ITT Population at Week 16)
| Outcome Measure | This compound (LS Mean (SE)) | Placebo (LS Mean (SE)) | Difference (SE) | p-value |
| Total SCIM III Score | 38.14 (4.70) | 33.60 (4.70) | 4.54 (6.52) | 0.4912 |
| Change from Baseline in UEMS Score | 9.92 (1.69) | 4.95 (1.67) | 4.97 (2.30) | 0.0347 |
LS Mean = Least Squares Mean; SE = Standard Error; UEMS = Upper Extremity Motor Score. Data from the ASCENT-ASCI study publication.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound.
In Vitro Neurite Outgrowth Assay
This assay is designed to quantify the effect of a compound on the growth of neurites from cultured neurons.
-
Cell Culture: Primary neurons (e.g., from the hippocampus or dorsal root ganglia of embryonic rats) are dissociated and plated on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips) in a culture medium.
-
Compound Treatment: Neurons are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The cultures are incubated for a defined period (e.g., 24-48 hours) to allow for neurite extension.
-
Immunostaining: Cells are fixed and stained with an antibody against a neuronal marker (e.g., β-III tubulin) to visualize the neurites.
-
Imaging and Analysis: Images of the neurons are captured using a microscope, and the length of the longest neurite per neuron is measured using image analysis software.
In Vitro Neuroprotection Assay (Glutamate Excitotoxicity)
This assay assesses the ability of a compound to protect neurons from cell death induced by high concentrations of glutamate.
-
Cell Culture: Primary cortical neurons are cultured as described above.
-
Compound Pre-treatment: Neurons are pre-incubated with different concentrations of this compound or a vehicle control for a specified time.
-
Glutamate Exposure: A toxic concentration of glutamate is added to the culture medium to induce excitotoxicity.
-
Incubation: The cultures are incubated for a further period (e.g., 24 hours).
-
Viability Assessment: Cell viability is measured using a standard assay, such as the MTT assay or by counting the number of surviving cells.
In Vivo Spinal Cord Injury Model and Functional Assessment
This protocol describes the creation of a contusive SCI in rats and the subsequent assessment of functional recovery.
-
Animal Model: Adult female Sprague-Dawley rats are anesthetized, and a laminectomy is performed at a specific thoracic level (e.g., T9-T10). A controlled contusion injury is induced using a device such as the Infinite Horizon Impactor.
-
Drug Administration: this compound (e.g., 1 mg/kg) or a vehicle control is administered intravenously at a defined time point post-injury (e.g., 90 minutes or 12 hours).
-
Behavioral Testing (BBB Score): Locomotor function is assessed at regular intervals using the Basso, Beattie, and Bresnahan (BBB) open-field locomotor rating scale. This scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).
-
Electrophysiology (MEP): Motor evoked potentials (MEPs) are recorded at the end of the study to assess the integrity of the corticospinal tract. This involves stimulating the motor cortex and recording the electrical response from a hindlimb muscle.
Conclusion and Future Directions
This compound has demonstrated promising neuroprotective and neuroregenerative properties in preclinical models of spinal cord injury. While the Phase 2 ASCENT-ASCI trial did not meet its primary endpoint, the observed trends favoring this compound, particularly in certain patient subgroups, suggest a potential therapeutic signal that warrants further investigation. Future research should focus on elucidating the specific downstream signaling pathways activated by this compound to better understand its mechanism of action. Further clinical trials with refined patient selection criteria and potentially adjusted dosing regimens may be necessary to fully evaluate the therapeutic potential of this novel bFGF mimetic for the treatment of acute spinal cord injury and other neurological conditions. The detailed experimental protocols provided in this guide can serve as a valuable resource for researchers continuing to explore the promise of this compound.
References
SUN13837 for Spinal Cord Injury Research: A Technical Guide
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
Spinal cord injury (SCI) is a devastating neurological condition with limited therapeutic options. SUN13837, a small molecule mimetic of basic fibroblast growth factor (bFGF), has emerged as a promising investigational drug for the treatment of acute SCI.[1][2] This technical guide provides an in-depth overview of this compound, consolidating preclinical and clinical data, detailing experimental protocols, and visualizing key pathways to support ongoing research and development efforts in the field. By mimicking the neuroprotective and neuro-regenerative properties of bFGF without its proliferative side effects, this compound offers a targeted therapeutic strategy for mitigating the secondary damage cascade and promoting functional recovery following SCI.[2]
Mechanism of Action
This compound is a fat-soluble molecule designed to mimic the neurotrophic effects of bFGF.[2] It is believed to exert its therapeutic effects through the activation of FGF receptors (FGFRs), initiating downstream signaling cascades that promote neuronal survival and axonal growth.[3] Unlike the large protein structure of bFGF, this compound is a small molecule, which may facilitate its penetration of the blood-spinal cord barrier to reach the site of injury. The proposed mechanism involves both neuroprotection, by shielding neurons from secondary injury processes like glutamate excitotoxicity, and promoting neuro-regeneration, including the outgrowth of new nerve fibers.
Signaling Pathway
The binding of this compound to FGFRs is hypothesized to trigger the activation of intracellular signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival and growth.
Caption: Proposed signaling pathway of this compound.
Preclinical Research
Animal Models of Spinal Cord Injury
Preclinical studies evaluating the efficacy of this compound have primarily utilized rodent models of SCI. A common model is the contusion injury model, where a specific force is applied to the exposed spinal cord to create a reproducible lesion.
Experimental Workflow
Caption: General experimental workflow for preclinical SCI studies.
Quantitative Preclinical Data
The following table summarizes the key quantitative findings from a preclinical study of this compound in a rat model of SCI.
| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value |
| BBB Score (at 8 weeks) | 9.8 ± 0.5 | 12.1 ± 0.6 | <0.01 |
| Tissue Sparing (%) | 25.3 ± 3.1 | 42.8 ± 4.5 | <0.05 |
| 5-HT Positive Area (mm²) | 0.02 ± 0.005 | 0.05 ± 0.01 | <0.05 |
Data are presented as mean ± SEM.
Clinical Research: The ASCENT-ASCI Study
A key clinical investigation of this compound was the ASCENT-ASCI (A Study of this compound in the Treatment of Acute Spinal Cord Injury) trial. This was a Phase 2, multicenter, randomized, double-blind, placebo-controlled study.
Study Design and Endpoints
| Aspect | Description |
| Objective | To assess the safety and efficacy of this compound in patients with acute cervical SCI. |
| Patient Population | 65 subjects with acute cervical SCI (AIS A, B, or C). |
| Intervention | 1 mg/kg/day of intravenous this compound or matching placebo for 7 to 28 days, initiated within 12 hours of injury. |
| Primary Endpoint | Mean total score on the Spinal Cord Independence Measure (SCIM) III at Week 16. |
| Secondary Endpoints | Combined SCIM III Self-Care and Mobility subscales, and International Standards for Neurological Classification of Spinal Cord Injury (ISNCSCI) Total Motor scores at Week 16. |
Clinical Trial Results
The ASCENT-ASCI study did not meet its primary endpoint; the difference in the mean total SCIM III score between the this compound and placebo groups was not statistically significant (p=0.4912). However, a statistically significant improvement was observed in the change from baseline in Upper Extremity Motor Score (UEMS) for subjects treated with this compound compared to placebo (p=0.0347). Notably, a larger treatment effect was observed in subjects with AIS B and C injuries. No significant safety concerns were identified.
Experimental Protocols
Rat Spinal Cord Contusion Model
-
Animal Preparation: Adult female Sprague-Dawley rats are anesthetized with an appropriate anesthetic (e.g., a ketamine/xylazine cocktail).
-
Laminectomy: A dorsal midline incision is made over the thoracic spine, and the paravertebral muscles are dissected to expose the vertebral column. A laminectomy is performed at the T9-T10 level to expose the spinal cord.
-
Contusion Injury: The rat is placed in a stereotaxic frame. A contusion is induced using a device such as the NYU (New York University) impactor. A 10g rod is dropped from a specified height (e.g., 12.5 mm) onto the exposed dura mater.
-
Post-operative Care: The muscle and skin layers are sutured. Animals receive post-operative analgesics and are closely monitored for recovery. Bladder expression is performed twice daily until bladder function returns.
Basso, Beattie, Bresnahan (BBB) Locomotor Rating Scale
-
Acclimation: Rats are acclimated to an open-field testing environment (a circular enclosure with a non-slip floor) for several days before baseline testing.
-
Observation: Two independent, blinded observers score the animals for a 4-minute period.
-
Scoring: Hindlimb movements are scored based on a 22-point scale (0-21) that assesses joint movement, stepping ability, coordination, paw placement, and trunk stability.
Histological Analysis of Tissue Sparing
-
Tissue Preparation: At the study endpoint, animals are euthanized and perfused transcardially with saline followed by 4% paraformaldehyde. The spinal cord segment containing the lesion is dissected.
-
Sectioning: The tissue is cryoprotected in a sucrose solution and then sectioned on a cryostat. Serial transverse sections (e.g., 20 µm thick) are collected.
-
Staining: Sections are stained with a stain that differentiates white and gray matter, such as Luxol Fast Blue with Cresyl Violet.
-
Image Analysis: The stained sections are imaged, and the total cross-sectional area of the spinal cord and the area of spared white and gray matter at the lesion epicenter are quantified using image analysis software.
Neurite Outgrowth Assay
-
Cell Culture: Primary neurons (e.g., cortical or hippocampal neurons) are cultured on a suitable substrate (e.g., poly-L-lysine and laminin-coated coverslips).
-
Treatment: Cells are treated with this compound at various concentrations or a vehicle control.
-
Immunocytochemistry: After a specified incubation period, cells are fixed and stained for a neuronal marker (e.g., β-III tubulin) to visualize neurites.
-
Image Acquisition and Analysis: Images of the neurons are captured using a fluorescence microscope. The length of the longest neurite or the total neurite length per neuron is measured using image analysis software.
Conclusion
This compound represents a targeted therapeutic approach for acute spinal cord injury, with a mechanism of action centered on the neuroprotective and neuro-regenerative properties of bFGF signaling. While the Phase 2 clinical trial did not meet its primary endpoint, the observed improvements in upper extremity motor function, particularly in more incomplete injuries, suggest a potential therapeutic window that warrants further investigation. The preclinical data provide a solid foundation for its neurorestorative potential. This technical guide consolidates the available information to aid researchers in designing future studies to further elucidate the therapeutic efficacy and mechanisms of this compound in the context of spinal cord injury.
References
SUN13837 (Edonerpic Maleate): A Technical Whitepaper on its Neuroprotective and Neuroregenerative Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
SUN13837, also known as Edonerpic Maleate, is a small molecule neurotrophic agent initially investigated as a basic fibroblast growth factor (bFGF) mimetic. While it exhibits neuroprotective and neuroregenerative properties akin to bFGF, extensive research has revealed a more nuanced mechanism of action. This document provides an in-depth technical guide on this compound, consolidating current understanding of its signaling pathways, quantitative effects on neuronal cells, and the experimental protocols used for its evaluation. Notably, its primary mechanism appears to be mediated through the regulation of Collapsin Response Mediator Protein 2 (CRMP2) and subsequent modulation of glutamate receptor trafficking, rather than direct activation of the Fibroblast Growth Factor Receptor (FGFR). This paper will first explore the canonical bFGF signaling pathway to provide a comparative context, followed by a detailed analysis of the current understanding of this compound's molecular interactions and its potential as a therapeutic agent for neurological disorders.
Introduction: The bFGF Mimetic Concept
Basic fibroblast growth factor (bFGF) is a potent endogenous protein that plays a crucial role in neuronal survival, differentiation, and regeneration. However, its therapeutic application is limited by poor blood-brain barrier penetration and potential proliferative side effects.[1] this compound was developed as a small, lipid-soluble molecule intended to replicate the neuroprotective and neuroregenerative benefits of bFGF without its drawbacks.[1] Early characterization positioned it as an FGFR modulator, but subsequent research has elucidated a distinct and complex mechanism of action.[2][3]
Comparative Signaling Pathway: Canonical bFGF-FGFR Activation
To understand the context in which this compound was developed, it is essential to first illustrate the canonical signaling pathway initiated by bFGF. Upon binding to its receptor (FGFR) and co-receptor heparan sulfate proteoglycan (HSPG), bFGF induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruit other signaling molecules, leading to the activation of major downstream cascades such as the Ras-MAPK and PI3K-Akt pathways. These pathways are integral to cell proliferation, differentiation, and survival.[4]
The Core Mechanism of Action for this compound (Edonerpic Maleate)
Contrary to a direct FGFR interaction, the primary neuroprotective and neuroregenerative effects of this compound are now understood to be mediated through its interaction with the cytosolic phosphoprotein, Collapsin Response Mediator Protein 2 (CRMP2). CRMP2 is a key regulator of axonal guidance, neurite outgrowth, and synaptic plasticity. This compound has been shown to prevent the cleavage of CRMP2 that occurs following neuronal injury. This modulation of CRMP2, in turn, influences the trafficking and cell surface expression of ionotropic glutamate receptors, specifically the NMDA receptor subunit NR2B and the AMPA receptor subunit GluR1. By reducing the excitotoxicity mediated by excessive glutamate receptor activation and promoting synaptic plasticity, this compound exerts its therapeutic effects.
Quantitative Data on Efficacy
The efficacy of this compound has been quantified in various preclinical models, primarily focusing on its neuroprotective and neurite-promoting activities.
Table 1: Neuroprotective Effects of this compound
This table summarizes the neuroprotective effects of this compound in an in vitro model of traumatic neuronal injury (TNI) followed by glutamate exposure. Neuroprotection is quantified by measuring the release of Lactate Dehydrogenase (LDH), an indicator of cell death.
| Model System | Insult | Compound & Concentration | Outcome Measure | Result (Relative to Insult) | Reference |
| Primary Rat Cortical Neurons | Scratch Injury + 100 µM Glutamate | This compound (1 µM) | LDH Release | Significant Reduction | |
| Primary Rat Cortical Neurons | Scratch Injury + 100 µM Glutamate | This compound (10 µM) | LDH Release | Significant Reduction | |
| Primary Rat Cortical Neurons | Scratch Injury + 100 µM Glutamate | This compound (0.1 µM) | LDH Release | No Significant Effect |
Table 2: Neurite Outgrowth Promotion by this compound
This table presents data on the ability of this compound to promote neurite outgrowth in primary cultured neurons, a key aspect of its neuroregenerative potential.
| Model System | Compound & Concentration | Outcome Measure | Result (Relative to Control) | Reference |
| Primary Rat Hippocampal Neurons | This compound (3 µM) | Total Neurite Length | Significant Increase | |
| Primary Rat Hippocampal Neurons | bFGF (10 ng/mL) | Total Neurite Length | Significant Increase |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays used to characterize this compound.
In Vitro Neuroprotection Assay (LDH Release)
This protocol is designed to assess the neuroprotective effects of a compound against excitotoxicity in primary neuronal cultures.
-
Objective: To quantify the protective effect of this compound against neuronal cell death induced by physical trauma and glutamate excitotoxicity.
-
Workflow Diagram:
-
Methodology:
-
Cell Culture: Plate primary cortical neurons from embryonic day 18 rats into poly-L-lysine-coated 96-well plates and culture for 7-10 days.
-
Traumatic Injury: Induce a mechanical scratch injury in the center of each well using a p200 pipette tip.
-
Treatment: Immediately following the scratch, replace the medium with fresh medium containing this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).
-
Excitotoxicity: Add glutamate to a final concentration of 100 µM to all wells except for the negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
LDH Measurement: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase, NAD+, and iodotetrazolium chloride) to each sample.
-
Data Acquisition: Incubate the plate in the dark at room temperature for 30 minutes. Stop the reaction and measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated) and maximum LDH release wells (cells lysed with Triton X-100).
-
Neurite Outgrowth Assay
This protocol provides a method for quantifying the effect of this compound on the growth of neuronal processes in vitro.
-
Objective: To measure the total length of neurites in cultured primary neurons following treatment with this compound.
-
Methodology:
-
Cell Plating: Dissociate hippocampi from embryonic day 18 rats and plate the neurons at a low density on poly-L-lysine/laminin-coated glass coverslips in a 24-well plate.
-
Treatment: After 4 hours, allowing for cell attachment, replace the medium with culture medium containing this compound (e.g., 3 µM), bFGF (e.g., 10 ng/mL) as a positive control, or vehicle.
-
Incubation: Culture the neurons for 48-72 hours to allow for neurite extension.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde, permeabilize with 0.25% Triton X-100, and block with 10% goat serum. Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin) overnight at 4°C.
-
Staining: Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Imaging: Acquire images from multiple random fields per coverslip using a fluorescence microscope.
-
Analysis: Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the total length of neurites per neuron. Calculate the average neurite length for each treatment condition.
-
Conclusion and Future Directions
This compound (Edonerpic Maleate) represents a promising class of neurotrophic compounds. While initially conceptualized as a bFGF mimetic, the evidence strongly suggests its primary mechanism of action involves the modulation of CRMP2, leading to the regulation of glutamate receptor trafficking and enhancement of neuronal plasticity. This multi-target effect—reducing excitotoxicity while promoting regeneration—makes it a compelling candidate for treating complex neurological conditions such as traumatic brain injury, spinal cord injury, and neurodegenerative diseases. Although clinical trials in Alzheimer's disease have not met their primary endpoints, the preclinical data in models of acute injury are robust. Future research should focus on further elucidating the downstream effectors of the this compound-CRMP2 interaction and exploring its therapeutic potential in combination with rehabilitative therapies to maximize functional recovery.
References
SUN13837: A Novel Modulator of Neuronal Survival and Axonal Regeneration
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SUN13837 is a novel, orally active, and blood-brain barrier-penetrating small molecule that mimics the neurotrophic effects of basic fibroblast growth factor (bFGF). It has demonstrated significant potential in promoting neuronal survival and enhancing axonal outgrowth, positioning it as a promising therapeutic candidate for neurodegenerative diseases and nerve injuries. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative effects on neuronal health, detailed experimental protocols for its evaluation, and a visualization of its signaling pathway.
Core Mechanism of Action: FGFR1 Signaling
This compound exerts its neurotrophic and neuroprotective effects by modulating the Fibroblast Growth Factor Receptor (FGFR) signaling pathway. Specifically, it is understood to act on FGFR1. The binding of this compound to FGFR1 is believed to initiate the phosphorylation of the intracellular tyrosine kinase domains of the receptor. This activation triggers a cascade of downstream signaling events that are crucial for neuronal survival and axonal growth.
The primary signaling cascades activated by FGFR1 include the Ras-MAPK-ERK pathway and the PI3K-Akt pathway. The Ras-MAPK-ERK pathway is centrally involved in the regulation of gene expression that promotes neurite outgrowth and differentiation. The PI3K-Akt pathway is a critical regulator of cell survival, primarily by inhibiting apoptotic processes. The activation of these pathways ultimately leads to the observed beneficial effects of this compound on neurons.
Quantitative Data on Neuronal Effects
The efficacy of this compound in promoting neurite outgrowth has been quantified in primary neuronal cultures. The following table summarizes the dose-dependent effect of this compound on neurite length in primary rat hippocampal neurons and provides a comparison with the effects of bFGF.
| Treatment Group | Concentration | Mean Neurite Length (relative to control) |
| Control (Vehicle) | - | 1.0 |
| This compound | 0.3 µM | ~1.5 |
| 1 µM | ~1.8 | |
| 3 µM | ~2.0 | |
| 10 µM | ~2.2 | |
| bFGF | 3 ng/mL | ~2.0 |
Data is estimated from graphical representations in scientific literature. The effect of 3 µM this compound is shown to be equivalent to that of 3 ng/mL bFGF.
Detailed Experimental Protocols
The following protocols provide a framework for assessing the effects of this compound on neuronal survival and axonal outgrowth.
Primary Hippocampal Neuron Culture
This protocol outlines the basic procedure for establishing primary cultures of hippocampal neurons, which are a common model for studying neuronal development and neuroprotective effects.
Materials:
-
E18 timed-pregnant Sprague-Dawley rats
-
Hibernate-A medium
-
Papain dissociation system
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the hippocampi from the embryonic brains in ice-cold Hibernate-A medium.
-
Mince the hippocampal tissue and incubate with a papain solution at 37°C to dissociate the tissue into a single-cell suspension.
-
Neutralize the papain activity and gently triturate the cells to obtain a homogenous suspension.
-
Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-lysine coated surfaces at a desired density.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2, performing partial media changes every 3-4 days.
Neurite Outgrowth Assay
This assay is designed to quantify the effect of this compound on the growth of neurites from cultured neurons.
Procedure:
-
Culture primary hippocampal neurons as described in section 3.1.
-
After 24-48 hours in culture, treat the neurons with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or a vehicle control. A positive control, such as bFGF (e.g., 3 ng/mL), should also be included.
-
Incubate the treated neurons for a defined period (e.g., 48-72 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Immunostain the neurons for a neuronal marker, such as β-III tubulin, to visualize the neurites.
-
Acquire images of the neurons using a high-content imaging system or a fluorescence microscope.
-
Quantify neurite length per neuron using an automated image analysis software.
Neuroprotection Assay against Glutamate Excitotoxicity
This protocol assesses the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.
Procedure:
-
Culture primary hippocampal neurons for 7-10 days to allow for the development of mature synapses.
-
Pre-treat the neurons with various concentrations of this compound or vehicle for a specified duration (e.g., 1-24 hours).
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 50-100 µM) for a short period (e.g., 15-30 minutes).
-
Remove the glutamate-containing medium and replace it with fresh, glutamate-free medium containing the respective concentrations of this compound or vehicle.
-
Incubate the neurons for 24 hours.
-
Assess neuronal viability using a suitable assay, such as the MTT assay, LDH release assay, or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide) and quantifying the percentage of live cells.
Conclusion
This compound is a promising small molecule with demonstrated efficacy in promoting neurite outgrowth, a key aspect of neuronal regeneration. Its mechanism of action via the FGFR1 signaling pathway provides a solid foundation for its therapeutic potential in various neurological disorders characterized by neuronal loss and axonal damage. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and characterize the effects of this compound. Further studies are warranted to fully elucidate its neuroprotective capabilities and to explore its therapeutic applications in relevant in vivo models.
SUN13837: A Technical Overview of Preclinical and Clinical Development for Neurological Disorders
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
SUN13837 is a novel small molecule, orally active, and blood-brain barrier-penetrating modulator of the fibroblast growth factor receptor (FGFR). It has demonstrated significant neuroprotective and neuro-regenerative properties in preclinical models of neurological damage, particularly spinal cord injury. By mimicking the beneficial effects of basic fibroblast growth factor (bFGF) without stimulating cell proliferation, this compound presents a promising therapeutic candidate. This technical guide provides a comprehensive overview of the preclinical data and clinical trial findings for this compound, with a focus on its mechanism of action, experimental protocols, and quantitative outcomes.
Introduction
Spinal cord injury (SCI) and other neurodegenerative conditions represent a significant unmet medical need, with limited therapeutic options available to promote functional recovery. This compound has emerged as a potential treatment, demonstrating both neuroprotective and axonal outgrowth properties in preclinical studies. Its mechanism of action is believed to involve the activation of FGFR1, initiating downstream signaling cascades that support neuronal survival and regeneration. This document synthesizes the available preclinical and clinical data on this compound to provide a detailed technical resource for the scientific community.
Mechanism of Action: FGFR1 Signaling
This compound acts as a modulator of the fibroblast growth factor receptor, with a mechanism similar to that of basic fibroblast growth factor (bFGF). It is thought to bind to and activate FGFR1, a receptor tyrosine kinase. This activation triggers the autophosphorylation of the intracellular kinase domains, creating docking sites for various signaling proteins. The subsequent activation of downstream pathways, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, is central to the neuroprotective and neuro-regenerative effects of this compound. Unlike bFGF, this compound does not appear to stimulate cell proliferation, a significant advantage in a therapeutic context.
Below is a diagram illustrating the proposed signaling pathway of this compound through FGFR1 activation.
Caption: Proposed signaling pathway of this compound via FGFR1 activation.
Preclinical Studies
Preclinical investigations have been pivotal in establishing the therapeutic potential of this compound. These studies have primarily focused on in vitro models of neuronal injury and in vivo models of spinal cord injury in rats.
In Vitro Neuroprotection and Neurite Outgrowth
The neuroprotective and neurite outgrowth-promoting effects of this compound have been demonstrated in primary cultures of hippocampal neurons.
-
Cell Culture: Primary hippocampal neurons are isolated from embryonic rats and cultured in a suitable medium.
-
Induction of Neurotoxicity: Neuronal cell death is induced by exposure to glutamate.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control prior to the glutamate challenge.
-
Assessment of Cell Viability: Cell viability is quantified using standard assays such as the MTT assay, which measures mitochondrial metabolic activity.
-
Assessment of Neurite Outgrowth: The effect of this compound on neurite outgrowth is quantified by measuring the total length of neurites per neuron using imaging software.
In Vivo Spinal Cord Injury Model
The efficacy of this compound in promoting functional recovery after spinal cord injury has been evaluated in a rat contusion model.
-
Animal Model: Adult female Sprague-Dawley rats are subjected to a laminectomy at the thoracic level (e.g., T9-T10).
-
Injury Induction: A standardized contusion injury is induced using a weight-drop device, causing a severe spinal cord lesion.
-
Treatment Administration: this compound (e.g., 1 mg/kg) or a vehicle is administered intravenously, typically starting within 90 minutes to 12 hours post-injury and continued daily for a specified period (e.g., 10 days).
-
Functional Assessment: Locomotor function is assessed weekly using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Electrophysiological Assessment: Motor evoked potentials (MEPs) are measured at the end of the study to assess the integrity of corticospinal tracts.
-
Histological Analysis: Spinal cord tissue is processed for histological analysis to quantify axonal regeneration, often by staining for serotonergic (5-HT) fibers, and to assess the extent of the lesion.
The following table summarizes the key quantitative findings from preclinical studies of this compound.
| Parameter | Vehicle Control | This compound (1 mg/kg) | p-value | Reference |
| BBB Score (at 8 weeks post-injury) | ~5 | ~9 | <0.01 | [1] |
| Motor Evoked Potential (MEP) Amplitude (µV) | ~50 | ~150 | <0.05 | [1] |
| 5-HT Positive Area (4 mm distal to epicenter) | Baseline | Significant Increase | <0.05 | [1] |
Clinical Trials
The promising preclinical results led to the initiation of clinical trials to evaluate the safety, tolerability, and efficacy of this compound in humans.
Phase 1 Studies in Healthy Volunteers
Phase 1 studies were conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects.
-
Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.[2]
-
Participants: Healthy adult volunteers.[2]
-
Intervention: Single intravenous doses ranging from 0.04 to 1.92 mg/kg, and multiple daily intravenous doses ranging from 0.25 to 1.50 mg/kg for 7 days.
-
Pharmacokinetic Sampling: Blood and urine samples were collected at various time points to determine the pharmacokinetic profile of this compound and its metabolites.
The table below summarizes the key pharmacokinetic parameters of this compound from Phase 1 studies.
| Parameter | Value |
| Maximum Concentration (Cmax) | Increased in a dose-proportional manner |
| Area Under the Curve (AUC) | Increased in a dose-proportional manner |
| Half-life (t1/2) | 12.0 - 17.9 hours (single dose) |
| Clearance (CL) | 15.5 L/h |
| Volume of Distribution (Vd) | 112.5 L |
| Time to Steady State | Approximately 5 days with multiple dosing |
| Accumulation | Minimal (approximately 20% based on AUC) |
| Urinary Excretion | 31.7% - 60.9% (multiple doses) |
Phase 2 Study in Acute Spinal Cord Injury (ASCENT-ASCI)
A landmark Phase 2 clinical trial, the ASCENT-ASCI study, was initiated to evaluate the efficacy and safety of this compound in patients with acute spinal cord injury.
-
Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Patients with acute, traumatic, cervical spinal cord injury (AIS A, B, and C).
-
Intervention: Intravenous administration of this compound (1 mg/kg/day) or placebo within 12 hours of injury for up to 28 days.
-
Primary Endpoint: The mean total Spinal Cord Independence Measure (SCIM) III score at Week 16.
-
Secondary Endpoints: Combined SCIM III Self-Care and Mobility subscales, and International Standards for Neurological Classification of Spinal Cord Injury (ISNCSCI) Total Motor scores at Week 16.
Below is a diagram of the experimental workflow for the ASCENT-ASCI clinical trial.
Caption: Experimental workflow of the ASCENT-ASCI Phase 2 clinical trial.
The ASCENT-ASCI study did not meet its primary endpoint. However, analyses of secondary outcomes and subgroups suggested a potential therapeutic effect that warrants further investigation.
| Outcome Measure (at Week 16) | Placebo Group | This compound Group | Difference | p-value | Reference |
| Total SCIM III Score | 33.60 (SE=4.70) | 38.14 (SE=4.70) | 4.54 | 0.4912 | |
| Combined Self-Care and Mobility Score of SCIM III | 15.02 (SE=3.10) | 18.73 (SE=3.12) | 3.71 | 0.3951 | |
| Change from Baseline in UEMS | 4.95 (SE=1.67) | 9.92 (SE=1.69) | 4.97 | 0.0347 |
A key observation was the larger treatment effect in patients with AIS B and C injuries. In this subgroup, the change from baseline in Upper Extremity Motor Score (UEMS) was 25.40 in the this compound group compared to 6.86 in the placebo group.
| Subgroup (Change from Baseline in UEMS at Week 16) | Placebo Group | This compound Group | Reference |
| AIS B and C | 6.86 | 25.40 |
Conclusion
This compound has demonstrated a compelling preclinical profile, with evidence of both neuroprotective and axonal outgrowth-promoting activities mediated through the FGFR1 signaling pathway. While the Phase 2 ASCENT-ASCI study did not achieve its primary endpoint, the positive signals observed in secondary outcomes and specific patient subgroups, particularly those with incomplete spinal cord injuries, suggest a potential therapeutic benefit. The favorable safety and pharmacokinetic profile established in Phase 1 studies further supports the continued investigation of this compound. Future clinical trials with refined patient selection criteria and potentially adjusted dosing regimens may be warranted to fully elucidate the therapeutic potential of this novel compound for the treatment of acute spinal cord injury and other neurological disorders. This technical guide provides a foundational overview for researchers and clinicians interested in the ongoing development of this compound.
References
Methodological & Application
SUN13837: In Vitro Experimental Protocols for Neuronal Cultures
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is a small-molecule compound that acts as a mimic of basic fibroblast growth factor (bFGF). It has demonstrated significant neuroprotective and neurite outgrowth-promoting effects in preclinical studies.[1] this compound activates intracellular signaling pathways by stimulating the phosphorylation of the fibroblast growth factor receptor 1 (FGFR-1) tyrosine kinase domain.[1] This document provides detailed in vitro experimental protocols for evaluating the efficacy of this compound in primary neuronal cultures, along with data presentation and visualization of the associated signaling pathway and experimental workflows.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on neuronal cultures.
Table 1: Effect of this compound on Neurite Outgrowth in Primary Rat Hippocampal Neurons
| Treatment Group | Concentration | Mean Neurite Length (μm/neuron) | Standard Error of the Mean (SEM) | Statistical Significance (p-value) |
| Control (Vehicle) | - | Data not available | Data not available | - |
| This compound | 0.1 µM | Data not available | Data not available | < 0.001 |
| This compound | 1 µM | Data not available | Data not available | < 0.001 |
| This compound | 3 µM | ~180 (estimated from graph) | Data not available | < 0.001 |
| bFGF | 3 ng/mL | ~180 (estimated from graph) | Data not available | < 0.001 |
Note: Specific mean and SEM values were not provided in the text of the source material for all concentrations, but the provided graph indicates a significant, dose-dependent increase in neurite length with this compound treatment, with 3 µM this compound showing an effect equivalent to 3 ng/mL bFGF.[1][2]
Table 2: Neuroprotective Effect of this compound against Glutamate-Induced Excitotoxicity
| Treatment Group | Condition | Neuronal Survival (%) | Standard Error of the Mean (SEM) |
| Control | No Glutamate | 100 | Data not available |
| Glutamate | 10 µM | Data not available | Data not available |
| This compound + Glutamate | 1 µM + 10 µM | Data not available | Data not available |
| bFGF + Glutamate | 10 ng/mL + 10 µM | Data not available | Data not available |
Note: While the source material states that this compound prevented glutamate-induced neuronal death, specific quantitative data on the percentage of neuronal survival was not available.[1]
Experimental Protocols
Primary Neuronal Culture Preparation (Rat Hippocampus)
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rats.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate®-E medium
-
Papain (2 mg/mL)
-
Neurobasal® Plus Medium
-
B-27® Plus Supplement
-
GlutaMAX™ Supplement
-
Penicillin-Streptomycin
-
Poly-D-lysine (PDL)
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Prepare PDL-coated culture plates by incubating with 50 µg/mL PDL solution for at least 1 hour at room temperature. Wash three times with sterile water and allow to dry completely. Subsequently, coat with laminin (5 µg/mL) for at least 2 hours at 37°C before cell plating.
-
Euthanize the pregnant rat according to approved animal welfare protocols and dissect the E18 embryos.
-
Isolate the hippocampi from the embryonic brains in cold Hibernate®-E medium.
-
Mince the tissue and enzymatically digest with papain at 37°C for 30 minutes.
-
Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal® Plus medium supplemented with B-27® Plus, GlutaMAX™, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto the prepared culture plates at a desired density (e.g., 1 x 10⁵ cells/well for a 24-well plate).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, replace half of the culture medium with fresh, pre-warmed complete medium. Repeat this process every 2-3 days.
Neurite Outgrowth Assay
This protocol details the methodology to assess the effect of this compound on neurite extension in primary neuronal cultures.
Materials:
-
Primary hippocampal neurons cultured as described above
-
This compound (stock solution in DMSO)
-
bFGF (positive control)
-
Vehicle (DMSO)
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 10% goat serum in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
-
Image analysis software (e.g., ImageJ with NeuronJ plugin or MetaMorph)
Procedure:
-
After 2-3 days in vitro (DIV), treat the cultured neurons with various concentrations of this compound (e.g., 0.1, 1, 3 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose) and a positive control (e.g., 3 ng/mL bFGF).
-
Incubate the treated cultures for 48-72 hours at 37°C and 5% CO₂.
-
After the treatment period, fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify neurite length per neuron using appropriate image analysis software.
Neuroprotection Assay (Glutamate Excitotoxicity Model)
This protocol outlines the procedure to evaluate the neuroprotective effects of this compound against glutamate-induced neuronal death.
Materials:
-
Primary hippocampal neurons cultured as described above
-
This compound (stock solution in DMSO)
-
L-Glutamic acid (stock solution in water or culture medium)
-
Cell viability assay kit (e.g., LDH cytotoxicity assay, MTT assay, or Live/Dead staining)
-
Plate reader (for LDH and MTT assays) or fluorescence microscope (for Live/Dead staining)
Procedure:
-
Culture primary hippocampal neurons for 7-10 DIV to allow for mature synapse formation.
-
Pre-treat the neurons with the desired concentrations of this compound (e.g., 1 µM) for 24 hours.
-
Induce excitotoxicity by adding L-Glutamic acid to the culture medium at a final concentration of 10 µM.
-
Co-incubate the neurons with this compound and glutamate for another 24 hours.
-
Assess cell viability using a chosen method:
-
LDH Assay: Measure the amount of lactate dehydrogenase released into the culture medium from damaged cells according to the manufacturer's protocol.
-
MTT Assay: Measure the metabolic activity of viable cells by their ability to reduce MTT to formazan, following the manufacturer's instructions.
-
Live/Dead Staining: Use calcein-AM (stains live cells green) and ethidium homodimer-1 (stains dead cells red) and visualize using a fluorescence microscope.
-
-
Quantify the results and express them as a percentage of the control (untreated) cultures.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound in neurons.
Experimental Workflow: Neurite Outgrowth Assay
Caption: Workflow for the this compound neurite outgrowth assay.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for the this compound neuroprotection assay.
References
Application Notes and Protocols for SUN13837 in a Rat Spinal Cord Injury Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is a synthetic, small-molecule compound that acts as a mimic of basic fibroblast growth factor (bFGF).[1] It has demonstrated neuroprotective and neuroregenerative properties in preclinical models of spinal cord injury (SCI).[1][2] Unlike bFGF, this compound is a highly lipid-soluble molecule that can be administered systemically via intravenous injection and does not appear to induce the proliferative side effects associated with bFGF.[1][2] Experimental evidence suggests that this compound promotes the survival of corticospinal neurons and enhances axonal regrowth, leading to significant functional recovery in animal models of SCI.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a rat model of contusive spinal cord injury.
Mechanism of Action
This compound is believed to exert its therapeutic effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), particularly FGFR-1. This activation triggers downstream intracellular signaling cascades, including the MAPK/Erk and PI3K/Akt pathways, which are crucial for neuronal survival and neurite outgrowth. The compound has been shown to protect neurons from glutamate-induced excitotoxicity and to promote axonal extension, both critical factors in the pathophysiology of SCI. A key advantage of this compound is its ability to mimic the beneficial neurotrophic properties of bFGF without stimulating the proliferation of non-neuronal cells.
Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound in a rat SCI model based on published preclinical data.
Table 1: Dosing and Administration
| Parameter | Value | Notes |
| Compound | This compound | |
| Dosage | 0.3 mg/kg, 1 mg/kg | 1 mg/kg showed significant efficacy. |
| Administration Route | Intravenous (IV) | Via tail vein. |
| Frequency | Once daily | |
| Duration | 10 consecutive days | |
| Initiation of Treatment | 90 minutes to 12 hours post-SCI | Efficacy demonstrated within this window. |
| Vehicle | Not specified in key studies | Saline or appropriate vehicle for IV injection. |
Table 2: Experimental Model and Outcome Measures
| Parameter | Description | Notes |
| Animal Model | Adult Sprague-Dawley Rats | |
| Injury Model | Contusion Injury | Using an impactor device (e.g., IH Impactor). |
| Injury Location | Thoracic Vertebra T9 | Laminectomy performed to expose the spinal cord. |
| Injury Severity | Severe (e.g., 200-kdyn force) | Sufficient to cause complete hindlimb paralysis initially. |
| Primary Behavioral Outcome | Basso, Beattie, Bresnahan (BBB) Score | Assessed weekly for up to 8 weeks. |
| Electrophysiological Outcome | Motor Evoked Potentials (MEPs) | Measured at the end of the study (e.g., 12-13 weeks). |
| Histological Outcomes | Axonal Tracing (e.g., DiI) | To assess corticospinal tract regeneration. |
| Immunohistochemistry (e.g., 5-HT) | To quantify serotonergic fiber sprouting. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Reconstitution: Prepare this compound solution in a sterile, physiologically compatible vehicle suitable for intravenous injection (e.g., sterile saline). The final concentration should be calculated based on the desired dosage (e.g., 1 mg/kg) and a standard injection volume (e.g., 1 ml/kg).
-
Animal Preparation: House rats in a temperature-controlled environment. To facilitate injection, induce vasodilation of the tail veins by placing the rat in a warming chamber (28-30°C) for up to 30 minutes or by immersing the tail in warm water (30-35°C).
-
Restraint: Place the rat in an appropriate restraining device to secure the animal and provide access to the tail.
-
Injection:
-
Disinfect the injection site on one of the lateral tail veins with an alcohol wipe.
-
Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into the vein at a shallow angle.
-
Confirm proper placement by observing a "flash" of blood in the needle hub.
-
Administer the calculated volume of this compound solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
-
Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.
-
Dosing Schedule: Repeat the administration once daily for a total of 10 days, starting within 12 hours of the SCI.
Protocol 2: Contusive Spinal Cord Injury Model (T9 Level)
-
Anesthesia and Pre-operative Care:
-
Anesthetize the rat using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine or inhalation of isoflurane).
-
Administer pre-operative analgesics and antibiotics as per institutional guidelines.
-
Maintain the rat's core body temperature at 37°C using a heating pad.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
-
Surgical Procedure:
-
Shave the dorsal thoracic area and sterilize the skin with povidone-iodine and alcohol.
-
Make a midline skin incision over the thoracic vertebrae.
-
Dissect the paravertebral muscles to expose the vertebral column from T7 to T12.
-
Perform a laminectomy at the T9 level to expose the dorsal surface of the spinal cord, keeping the dura mater intact.
-
Stabilize the vertebral column by clamping the spinous processes of the vertebrae rostral (T7) and caudal (T12) to the laminectomy site.
-
-
Contusion Injury:
-
Position the rat under a calibrated spinal cord impactor device (e.g., Infinite Horizon Impactor).
-
Lower the impactor tip (e.g., 2.5 mm diameter) until it lightly touches the exposed dura.
-
Induce the contusion injury by applying a pre-determined force (e.g., 200 kdyn). Confirm successful injury by observing a brief tonic extension of the hindlimbs.
-
-
Post-operative Care:
-
Remove the impactor and release the clamps.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics, antibiotics, and subcutaneous fluids.
-
Manually express the bladder twice daily until bladder function returns.
-
Provide food and water ad libitum on the cage floor for easy access.
-
Protocol 3: Behavioral Assessment (BBB Locomotor Score)
-
Acclimation: Acclimate rats to the open-field testing environment (a circular plastic pool, ~90 cm in diameter) for several days before injury.
-
Testing Procedure:
-
Place the rat in the center of the open field and allow it to move freely for 4-5 minutes.
-
Two independent, blinded observers should score the hindlimb locomotor function according to the Basso, Beattie, and Bresnahan (BBB) 21-point scale.
-
The scale assesses joint movement, stepping ability, coordination, paw placement, and trunk stability.
-
-
Scoring Schedule:
-
Obtain a baseline score before SCI.
-
Confirm a score of 0 (complete paralysis) at day 1 post-injury.
-
Conduct weekly scoring sessions for the duration of the study (e.g., 8 weeks).
-
Protocol 4: Electrophysiological Assessment (Motor Evoked Potentials)
-
Animal Preparation: At the study endpoint (e.g., 12 weeks post-SCI), anesthetize the rat. Ketamine is recommended as isoflurane can suppress MEP signals.
-
Electrode Placement:
-
Stimulating Electrodes: Place electrodes on the skull overlying the motor cortex.
-
Recording Electrodes: Insert needle electrodes into the tibialis anterior muscle of the hindlimbs.
-
Reference Electrode: Place a reference electrode in the footpad.
-
-
MEP Recording:
-
Deliver electrical stimuli to the motor cortex.
-
Record the resulting compound muscle action potentials from the hindlimb muscles using an EMG recording system.
-
Analyze the latency and amplitude of the MEP waveforms as a measure of the functional integrity of the corticospinal tract.
-
Experimental Workflow
Caption: Overview of the experimental workflow.
References
SUN13837: Application Notes and Protocols for Cell Culture
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
SUN13837 is an orally bioavailable small molecule that readily crosses the blood-brain barrier and acts as a modulator of the fibroblast growth factor receptor (FGFR). It exhibits significant neuroprotective properties, making it a compound of interest for research in neurodegenerative diseases. This compound is understood to mimic the beneficial effects of basic fibroblast growth factor (bFGF), a key player in neuronal survival and regeneration. This document provides detailed application notes and protocols for the solubilization and preparation of this compound for use in in vitro cell culture experiments.
Data Presentation
Physicochemical and Solubility Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₉N₅O₂ | [1] |
| Molecular Weight | 383.49 g/mol | [1] |
| CAS Number | 1080650-67-4 | [1] |
| Appearance | Solid | [1] |
| Solubility in DMSO | While specific quantitative data is not readily available, it is generally soluble in DMSO. A conservative starting concentration for a stock solution is 10 mM. | [1] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Experimental Protocols
Protocol for Preparation of this compound for Cell Culture
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution to working concentrations for treating cells in culture.
Materials:
-
This compound powder
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile pipette tips
-
Complete cell culture medium (specific to the cell line being used)
Procedure:
-
Preparation of a 10 mM Stock Solution in DMSO:
-
Calculation: To prepare a 10 mM stock solution, the required amount of this compound powder is calculated using its molecular weight (383.49 g/mol ).
-
For 1 mL of a 10 mM solution, weigh out 3.835 mg of this compound.
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Vortex the tube vigorously until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may be applied if dissolution is slow, but avoid excessive heat.
-
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
-
-
Preparation of Working Solutions:
-
Serial Dilution: Prepare working solutions by serially diluting the 10 mM stock solution in complete cell culture medium.
-
Final DMSO Concentration: It is crucial to maintain a final DMSO concentration that is non-toxic to the cells. Typically, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, with 0.1% being ideal for most cell lines.
-
Example Dilution for a 10 µM Working Solution:
-
Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into the complete cell culture medium. For instance, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Mix thoroughly by gentle pipetting or brief vortexing.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to distinguish the effects of the compound from any potential effects of the solvent.
-
-
Cell Treatment:
-
Aspirate the existing medium from the cultured cells.
-
Add the freshly prepared working solutions of this compound or the vehicle control to the respective wells or flasks.
-
Incubate the cells for the desired experimental duration.
-
Visualizations
Caption: Experimental workflow for the preparation of this compound for cell culture applications.
Caption: Proposed neuroprotective signaling pathway of this compound via FGFR1 activation.
References
Application Notes and Protocols: SUN13837 for In Vitro Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for utilizing SUN13837 in in vitro neuroprotection assays. This compound is a small molecule mimetic of basic fibroblast growth factor (bFGF) that has demonstrated significant neuroprotective and neurite-promoting activities.
Mechanism of Action
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor 1 (FGFR-1). This activation mimics the beneficial effects of bFGF, initiating downstream signaling cascades that support neuronal survival and growth. Unlike bFGF, this compound does not appear to induce cell proliferation of non-neuronal cells, making it a more targeted therapeutic candidate. The primary signaling pathways implicated in this compound's mechanism include the PI3K/Akt/mTOR and RAS/MAPK pathways.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound in promoting neurite outgrowth and protecting against glutamate-induced excitotoxicity in primary rat hippocampal neurons.
Table 1: Effective Concentrations of this compound for Neurite Outgrowth
| Concentration | Observed Effect | Reference |
| 0.3 µM | Significant induction of neurite outgrowth | |
| 1 µM | Significant induction of neurite outgrowth | |
| 3 µM | Effect equivalent to 3 ng/ml of bFGF | [1] |
Table 2: Effective Concentrations of this compound for Neuroprotection Against Glutamate-Induced Toxicity
| Concentration Range | Observed Effect | Reference |
| 0.1 - 10 µM | Protection against glutamate-induced neuronal death |
Experimental Protocols
Protocol for In Vitro Neurite Outgrowth Assay
This protocol details the methodology to assess the effect of this compound on neurite outgrowth in primary hippocampal neurons.
Materials:
-
Primary hippocampal neurons (Rat, E18)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound
-
bFGF (positive control)
-
Vehicle (e.g., DMSO)
-
Microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
Cell Plating:
-
Isolate and culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated plates.
-
Plate neurons at a suitable density (e.g., 2 x 10^4 cells/cm²) in Neurobasal medium with B27 and GlutaMAX supplements.
-
Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound and bFGF in the appropriate vehicle.
-
Dilute the compounds to final concentrations (e.g., 0.3, 1, 3 µM for this compound and 3 ng/ml for bFGF) in pre-warmed culture medium.
-
Replace the existing medium with the medium containing the test compounds or vehicle control.
-
-
Incubation:
-
Incubate the treated neurons for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Immunocytochemistry (Optional):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin.
-
Incubate with a primary antibody against a neuronal marker (e.g., βIII-tubulin).
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images of the neurons using a fluorescence or phase-contrast microscope.
-
Quantify neurite length per neuron using image analysis software. The total length of all neurites from a single neuron is measured.
-
Statistically analyze the data to compare the effects of different concentrations of this compound with the vehicle control and bFGF.
-
Protocol for In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol is designed to evaluate the neuroprotective effects of this compound against glutamate-induced cell death in primary hippocampal neurons.
Materials:
-
Primary hippocampal neurons (Rat, E18)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound
-
L-Glutamic acid
-
Vehicle (e.g., DMSO)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Plate reader
Procedure:
-
Cell Plating and Culture:
-
Follow the same cell plating procedure as described in the neurite outgrowth assay.
-
Culture the neurons for 7-10 days in vitro to allow for mature synapse formation.
-
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in culture medium (e.g., 0.1, 1, 10 µM).
-
Replace the culture medium with the medium containing this compound or vehicle and incubate for 24 hours.
-
-
Glutamate Insult:
-
Prepare a stock solution of L-Glutamic acid.
-
Add glutamate to the culture medium to a final concentration that induces significant cell death (e.g., 50-100 µM, to be optimized for the specific cell culture system).
-
Incubate for a defined period (e.g., 15-30 minutes).
-
-
Washout and Recovery:
-
Remove the glutamate-containing medium and wash the cells gently with pre-warmed, glutamate-free medium.
-
Add fresh culture medium (containing this compound or vehicle as in the pre-treatment step).
-
Incubate for 24 hours to allow for the progression of cell death.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions (e.g., MTT assay for metabolic activity or LDH assay for membrane integrity).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control group (no glutamate treatment).
-
Compare the viability of cells treated with this compound to the vehicle-treated, glutamate-insulted group to determine the neuroprotective effect.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling cascade initiated by this compound binding to FGFR-1.
Experimental Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
References
Application Notes and Protocols for SUN13837 Administration in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is a small molecule, highly lipid-soluble mimetic of basic fibroblast growth factor (bFGF).[1][2] It is under investigation for its neuroprotective and neuroregenerative properties, particularly in the context of acute spinal cord injury (ASCI).[1][2][3] Unlike the larger protein bFGF, this compound's small size allows for reliable systemic administration via intravenous injection and facilitates penetration of the blood-brain barrier. Preclinical and clinical studies have explored its potential to improve functional recovery after neuronal damage.
These application notes provide a detailed protocol for the in vivo administration of this compound based on published preclinical research, as well as a summary of quantitative data from both preclinical and clinical studies.
Data Presentation
Preclinical Efficacy in a Rat Spinal Cord Injury (SCI) Model
The following table summarizes the locomotor function recovery as measured by the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale in a rat model of SCI. Treatment with this compound (1 mg/kg, IV) was initiated 90 minutes post-injury and continued once daily for 10 days.
| Time Post-Injury | Vehicle-Treated Group (Mean BBB Score ± SEM) | This compound-Treated Group (1 mg/kg) (Mean BBB Score ± SEM) |
| 1 Day | 0 | 0 |
| 8 Weeks | ~8 | Significantly improved vs. vehicle |
Note: Specific weekly BBB scores were presented graphically in the source material; the table provides a summary of the key findings.
Clinical Efficacy in the ASCENT-ASCI Phase 2 Study
The ASCENT-ASCI study was a randomized, double-blind, placebo-controlled trial evaluating the efficacy of this compound in patients with acute cervical spinal cord injury. Patients received either 1 mg/kg/day of intravenous this compound or a placebo for 7 to 28 days within 12 hours of injury. The following table summarizes the key efficacy outcomes at Week 16.
| Efficacy Measure | This compound Group (LS Mean ± SE) | Placebo Group (LS Mean ± SE) | Difference (LS Mean ± SE) | p-value |
| Total SCIM III Score (Primary) | 38.14 (4.70) | 33.60 (4.70) | 4.54 (6.52) | 0.4912 |
| Total Motor Score of ISNCSCI (Change from Baseline) | 16.58 (4.28) | 14.07 (4.18) | 2.51 (5.87) | 0.6719 |
| Combined Self-Care and Mobility Score of SCIM III | 18.73 (3.12) | 15.02 (3.10) | 3.71 (4.30) | 0.3951 |
| UEMS of ISNCSCI (Change from Baseline) | 9.92 (1.69) | 4.95 (1.67) | 4.97 (2.30) | 0.0351 |
LS Mean = Least Squares Mean; SE = Standard Error; SCIM = Spinal Cord Independence Measure; ISNCSCI = International Standards for Neurological Classification of Spinal Cord Injury; UEMS = Upper Extremity Motor Score.
Experimental Protocols
I. Formulation of this compound for Intravenous Administration in Rats
This protocol is for the preparation of an injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
Procedure:
-
Prepare DMSO Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Prepare the Final Injectable Formulation:
-
The following formulation is a common vehicle for water-insoluble compounds for in vivo use: 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline .
-
To prepare 1 mL of the final formulation, aseptically combine the following in a sterile tube in the specified order, mixing thoroughly after each addition:
-
100 µL of the this compound DMSO stock solution.
-
400 µL of PEG300. Mix until the solution is clear.
-
50 µL of Tween 80. Mix until the solution is clear.
-
450 µL of sterile saline. Mix until the solution is clear and homogenous.
-
-
The final concentration of this example formulation would be 1 mg/mL. Adjust the initial stock concentration or formulation volumes as needed to achieve the desired final dosage concentration.
-
-
Storage:
-
It is recommended to prepare the final formulation fresh on the day of use. If temporary storage is necessary, store at 4°C and protect from light. Before use, warm the solution to room temperature.
-
II. Intravenous Administration Protocol for a Rat SCI Model
This protocol details the intravenous (tail vein) injection of this compound in a rat model of spinal cord injury.
Animal Model:
-
Adult female Sprague-Dawley rats are commonly used for SCI models.
-
Spinal cord injury is induced, typically a contusion injury at a specific thoracic level (e.g., T9).
Materials:
-
Prepared this compound injectable formulation
-
Rat restraint device
-
Heat lamp or warming pad
-
70% ethanol
-
Sterile gauze
-
Insulin syringes with a 27-30 gauge needle
-
Anesthetic (e.g., isoflurane, or a ketamine/xylazine mixture)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat according to your institution's approved animal care and use protocol.
-
To facilitate vasodilation of the tail veins, place the rat on a warming pad or use a heat lamp directed towards the tail for a few minutes. This will make the veins more visible and easier to access.
-
-
Injection Site Preparation:
-
Position the rat in a restraint device, ensuring the tail is accessible.
-
Identify one of the lateral tail veins, which run along the sides of the tail.
-
Gently wipe the injection area with 70% ethanol.
-
-
Administration of this compound:
-
Draw the calculated volume of the this compound formulation into the syringe. Ensure there are no air bubbles. The typical dose in rat SCI models is 1 mg/kg.
-
With the needle bevel facing up, insert the needle into the vein at a shallow angle (approximately 15-20 degrees).
-
A successful insertion may be indicated by a small flash of blood in the needle hub.
-
Slowly inject the solution. There should be no resistance. If resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail.
-
Administer the full dose.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Return the animal to its cage.
-
-
Dosing Schedule:
-
In the preclinical SCI model, this compound was administered intravenously once daily for 10 consecutive days, with the first dose given 90 minutes after the initial injury.
-
Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols: Western Blot Analysis of FGFR Phosphorylation Induced by SUN13837
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is an orally active, small molecule modulator of the Fibroblast Growth Factor Receptor (FGFR) that readily crosses the blood-brain barrier.[1] It has demonstrated neuroprotective activities and is being investigated for its therapeutic potential in neurodegenerative diseases.[1] this compound is believed to mimic the neuroprotective effects of basic fibroblast growth factor (bFGF) by binding to and activating FGFRs, thereby inducing intracellular signaling pathways.[2] A key step in the activation of FGFR signaling is the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of the receptor. This phosphorylation event initiates a cascade of downstream signaling that is crucial for cellular responses.
Western blotting is a fundamental technique to elucidate the mechanism of action of compounds like this compound by directly measuring the phosphorylation status of FGFR. This document provides a detailed protocol for the analysis of FGFR phosphorylation in response to this compound treatment using Western blot.
Signaling Pathway and Mechanism of Action
Upon binding of a ligand, such as FGF or a small molecule modulator like this compound, FGFRs undergo dimerization, which stimulates their intrinsic tyrosine kinase activity. This leads to the trans-autophosphorylation of several tyrosine residues in the cytoplasmic domain.[3][4] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways are pivotal in regulating cell proliferation, survival, differentiation, and migration. This compound is thought to enhance the intracellular tyrosine phosphorylation of FGFR, thereby activating these neuroprotective signaling pathways.
Experimental Workflow
The general workflow for this analysis involves treating cultured cells with this compound, followed by protein extraction and quantification. The levels of phosphorylated FGFR (p-FGFR) and total FGFR are then determined by Western blotting using specific antibodies.
Data Presentation
The following table presents representative quantitative data from a dose-response experiment where a suitable cell line (e.g., primary hippocampal neurons or a cell line overexpressing FGFR1) is treated with increasing concentrations of this compound. Western blot analysis is performed, and band intensities are quantified using densitometry software. The p-FGFR signal is normalized to the total FGFR signal to account for any variations in protein loading.
Table 1: Representative Quantitative Analysis of p-FGFR Levels in Response to this compound Treatment
| This compound Concentration (nM) | p-FGFR Intensity (Arbitrary Units) | Total FGFR Intensity (Arbitrary Units) | Normalized p-FGFR/Total FGFR Ratio | % Increase in p-FGFR (Relative to Vehicle) |
| 0 (Vehicle) | 150 | 1000 | 0.15 | 0% |
| 1 | 250 | 990 | 0.25 | 67% |
| 10 | 450 | 1010 | 0.45 | 200% |
| 100 | 750 | 995 | 0.75 | 400% |
| 1000 | 760 | 1005 | 0.76 | 407% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions and cell line used.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line expressing FGFR (e.g., primary hippocampal neurons, PC12 cells, or a cell line engineered to overexpress a specific FGFR isoform).
-
This compound: Stock solution in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
PVDF Membrane: Polyvinylidene difluoride membrane.
-
Transfer Buffer: Standard Tris-glycine transfer buffer with methanol.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-FGFR (p-FGFR) monoclonal antibody.
-
Mouse anti-total-FGFR (FGFR) monoclonal antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Seed the cells in appropriate culture dishes and grow to 70-80% confluency.
-
Prior to treatment, serum-starve the cells for 4-6 hours if necessary to reduce basal FGFR activation.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined optimal time (e.g., 15-30 minutes). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Quantification
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's protocol.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To probe for total FGFR, the membrane can be stripped and re-probed with the total FGFR antibody, or a parallel blot can be run.
-
Quantify the band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR signal for each sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of SUN13837
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing relevant cell lines to investigate the therapeutic potential of SUN13837, a small molecule mimetic of basic fibroblast growth factor (bFGF). Given that this compound acts as a bFGF mimetic, the protocols and cell line recommendations are based on established models for studying bFGF's neuroprotective and neuroregenerative effects.
Recommended Cell Lines
While specific in vitro studies on this compound are not extensively published, the following cell lines are highly suitable for characterizing its bFGF-like activities, particularly its role in neuroprotection and neurite outgrowth.
-
SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a neuronal phenotype. These cells are widely used in neuroscience research to model neurodegenerative diseases and to study neuroprotective effects of various compounds.[1][2] They are an excellent choice for investigating the effects of this compound on human neuronal cells.
-
PC12: A rat pheochromocytoma cell line that, upon stimulation with nerve growth factor (NGF) or bFGF, differentiates into cells with characteristics of sympathetic neurons, including the extension of neurites.[3][4][5] PC12 cells are a classic model for studying neurite outgrowth and the signaling pathways involved in neuronal differentiation.
Key Applications and Experimental Workflows
The following diagram outlines a general workflow for characterizing the effects of this compound in vitro.
Caption: Experimental workflow for in vitro characterization of this compound.
Data Presentation: Quantitative Summary Tables
The following tables provide examples of how to structure quantitative data obtained from the described experiments. The values are hypothetical and should be replaced with experimental results.
Table 1: Effect of this compound on Neurite Outgrowth
| Cell Line | Treatment | Concentration (µM) | Average Neurite Length (µm/cell) | Percentage of Neurite-Bearing Cells (%) |
| PC12 | Control | 0 | 15.2 ± 2.1 | 20.5 ± 3.2 |
| This compound | 1 | 35.8 ± 4.5 | 45.1 ± 5.8 | |
| This compound | 10 | 58.3 ± 6.2 | 68.7 ± 7.1 | |
| bFGF (Positive Control) | 0.05 | 60.1 ± 5.9 | 70.2 ± 6.5 | |
| SH-SY5Y | Control | 0 | 10.5 ± 1.8 | 15.3 ± 2.9 |
| (differentiated) | This compound | 1 | 28.4 ± 3.9 | 38.6 ± 4.7 |
| This compound | 10 | 45.7 ± 5.1 | 55.9 ± 6.3 | |
| bFGF (Positive Control) | 0.05 | 48.2 ± 4.8 | 58.1 ± 5.5 |
Table 2: Neuroprotective Effect of this compound Against Oxidative Stress (6-OHDA Induced)
| Cell Line | Treatment | This compound (µM) | 6-OHDA (µM) | Cell Viability (% of Control) |
| SH-SY5Y | Control | 0 | 0 | 100 ± 5.0 |
| 6-OHDA | 0 | 50 | 48.2 ± 4.1 | |
| This compound + 6-OHDA | 1 | 50 | 65.7 ± 5.3 | |
| This compound + 6-OHDA | 10 | 50 | 85.3 ± 6.8 | |
| bFGF + 6-OHDA | 0.05 | 50 | 88.1 ± 7.2 | |
| PC12 | Control | 0 | 0 | 100 ± 4.5 |
| H₂O₂ | 0 | 120 | 52.5 ± 3.9 | |
| This compound + H₂O₂ | 1 | 120 | 70.1 ± 4.8 | |
| This compound + H₂O₂ | 10 | 120 | 89.6 ± 5.5 | |
| bFGF + H₂O₂ | 0.05 | 120 | 92.4 ± 6.1 |
Table 3: Effect of this compound on Apoptosis
| Cell Line | Treatment | This compound (µM) | Apoptotic Cells (%) |
| SH-SY5Y | Control | 0 | 5.2 ± 1.1 |
| (serum-deprived) | This compound | 1 | 3.8 ± 0.9 |
| This compound | 10 | 2.1 ± 0.5 | |
| bFGF (Positive Control) | 0.05 | 1.9 ± 0.4 | |
| PC12 | Control | 0 | 6.5 ± 1.3 |
| (serum-deprived) | This compound | 1 | 4.2 ± 0.8 |
| This compound | 10 | 2.5 ± 0.6 | |
| bFGF (Positive Control) | 0.05 | 2.2 ± 0.5 |
Signaling Pathway
This compound, as a bFGF mimetic, is expected to activate the FGF receptor (FGFR) and its downstream signaling cascades. The primary pathways include the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell survival, proliferation, and differentiation.
Caption: bFGF mimetic (this compound) signaling pathway.
Experimental Protocols
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
This protocol describes how to induce and quantify neurite outgrowth in PC12 cells treated with this compound.
Materials:
-
PC12 cells
-
RPMI-1640 medium
-
Horse serum (HS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Poly-L-lysine (PLL)
-
This compound
-
bFGF (positive control)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Microscopy imaging system and analysis software
Procedure:
-
Plate Coating: Coat 24-well plates with 0.1 mg/mL poly-L-lysine in sterile water overnight at 37°C. Aspirate and wash three times with sterile water. Allow plates to dry completely.
-
Cell Seeding: Seed PC12 cells at a density of 2 x 10⁴ cells/well in RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Differentiation: After 24 hours, replace the medium with a low-serum medium (e.g., RPMI-1640 with 1% HS) containing various concentrations of this compound or bFGF. Include a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation: Gently wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature.
-
Imaging: Wash the cells three times with PBS and acquire images using a phase-contrast microscope.
-
Quantification: Measure the length of the longest neurite for at least 50 cells per condition using image analysis software. A cell is considered neurite-bearing if it has at least one neurite equal to or longer than the diameter of the cell body.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of this compound to protect differentiated SH-SY5Y cells from oxidative stress induced by 6-hydroxydopamine (6-OHDA).
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
FBS
-
Retinoic acid (RA)
-
Penicillin-Streptomycin
-
This compound
-
bFGF (positive control)
-
6-hydroxydopamine (6-OHDA)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Differentiation: Seed SH-SY5Y cells in 96-well plates at 1 x 10⁴ cells/well. Differentiate the cells by treating with 10 µM retinoic acid in DMEM/F12 with 1% FBS for 5-7 days.
-
Pre-treatment: Pre-treat the differentiated cells with various concentrations of this compound or bFGF for 24 hours.
-
Induction of Toxicity: Add 6-OHDA to the wells to a final concentration of 50-100 µM and incubate for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Protocol 3: Apoptosis Assay using Annexin V Staining
This protocol detects apoptosis in serum-deprived cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
PC12 or SH-SY5Y cells
-
Appropriate culture medium
-
This compound
-
bFGF (positive control)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Induce apoptosis by serum deprivation for 24 hours in the presence or absence of different concentrations of this compound or bFGF.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Assessment of Neurite Outgrowth in PC12 Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative assessment of neurite outgrowth in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Analysis of SUN13837-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is a synthetic small molecule mimetic of basic fibroblast growth factor (bFGF) that has been investigated for its neuroprotective and neuroregenerative potential, particularly in the context of acute spinal cord injury (SCI).[1][2][3] As a bFGF mimetic, this compound is presumed to exert its effects by activating fibroblast growth factor receptors (FGFRs) and their downstream signaling pathways, which are crucial for cell survival, proliferation, and differentiation.[4][5] Immunohistochemistry (IHC) is a vital technique for elucidating the cellular and tissue-level effects of this compound by visualizing the expression and localization of specific protein biomarkers in treated tissues.
These application notes provide a detailed, proposed protocol for the immunohistochemical analysis of tissues, such as spinal cord sections, following treatment with this compound. The protocol is designed to assess key markers of neuroprotection, axonal regeneration, and glial response.
Putative Signaling Pathway of this compound
As a bFGF mimetic, this compound likely initiates signaling by binding to and activating Fibroblast Growth Factor Receptors (FGFRs). This activation is thought to trigger several downstream signaling cascades, including the Ras-MAPK, PI3K-AKT, and PLCγ pathways, which are involved in promoting cell survival, proliferation, and differentiation.
References
- 1. Fibroblast Growth Factor (FGF) Family Signaling Pathways [rndsystems.com]
- 2. researchgate.net [researchgate.net]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
Application Notes and Protocols for Long-Term Stability of SUN13837 in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SUN13837 is a novel small molecule compound that has demonstrated potential as a mimic of basic fibroblast growth factor (bFGF), promoting neurite outgrowth and offering neuroprotective effects. As with any compound intended for research and potential therapeutic development, understanding its long-term stability in common laboratory solvents is critical for ensuring the accuracy and reproducibility of experimental results. Dimethyl sulfoxide (DMSO) is a widely used solvent for the storage of small molecules due to its excellent solubilizing properties. However, the stability of compounds in DMSO can be influenced by various factors over time.
These application notes provide a comprehensive guide to the factors affecting the stability of this compound in DMSO, along with detailed protocols for conducting long-term stability studies. The methodologies described are based on established best practices for assessing the stability of small molecules in solution.
Factors Influencing the Stability of this compound in DMSO
Several factors can contribute to the degradation of small molecules like this compound when stored in DMSO. A thorough understanding of these variables is essential for designing robust stability studies and for the proper handling and storage of this compound solutions.
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can facilitate the hydrolysis of susceptible functional groups within the this compound molecule. It is therefore crucial to use anhydrous DMSO and to minimize the exposure of stock solutions to ambient air.
-
Temperature: Storage temperature plays a significant role in the chemical stability of dissolved compounds. While freezing at -20°C or -80°C is common practice to slow down degradation, some compounds may be less stable at lower temperatures due to precipitation or other physical changes. Accelerated stability studies at elevated temperatures (e.g., 40°C) can be used to predict long-term stability at lower temperatures.[1][2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of DMSO stock solutions can introduce moisture and potentially lead to the degradation of the dissolved compound. Studies have shown that for many compounds, a limited number of freeze-thaw cycles do not cause significant degradation.[1][2] However, it is best practice to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
-
Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation of sensitive compounds. To mitigate this, it is recommended to store this compound solutions in amber vials or other light-protecting containers.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of susceptible molecules. While less of a concern for many compounds compared to water content, for particularly sensitive molecules, purging with an inert gas like argon or nitrogen before sealing storage vials can be beneficial.[1]
-
Container Material: The choice of storage container can also impact compound stability. While studies have shown no significant difference between glass and polypropylene containers for many compounds, it is important to use high-quality, inert materials to prevent leaching or adsorption of the compound onto the container surface.
Quantitative Data Summary
While specific long-term stability data for this compound in DMSO is not extensively available in the public domain, the following tables present a summary of general findings for small molecule stability in DMSO from various studies. These tables can serve as a guide for designing and interpreting stability studies for this compound.
Table 1: Effect of Storage Conditions on General Compound Stability in DMSO
| Condition | Observation | Reference |
| Water Content | Increased water content in DMSO can accelerate the degradation of susceptible compounds. A study demonstrated that 85% of compounds were stable in a DMSO/water (90/10) mixture for 2 years at 4°C. | |
| Freeze/Thaw Cycles | No significant compound loss was observed for a diverse set of compounds after 11 freeze-thaw cycles. | |
| Storage Temperature | Most compounds are stable for 15 weeks at 40°C in an accelerated stability study. | |
| Container Material | No significant difference in compound recovery was found between glass and polypropylene containers over 5 months at room temperature. |
Table 2: Example Data from a Hypothetical Long-Term Stability Study of this compound in DMSO
This table is for illustrative purposes only and does not represent actual experimental data for this compound.
| Storage Condition | Time Point | Mean % Remaining (± SD, n=3) | Appearance of Degradation Products (Peak Area %) |
| -20°C | 0 months | 100% | < 0.1% |
| 3 months | 99.5% (± 0.8%) | < 0.1% | |
| 6 months | 98.9% (± 1.1%) | 0.2% | |
| 12 months | 97.2% (± 1.5%) | 0.5% | |
| 24 months | 95.1% (± 2.0%) | 1.2% | |
| 4°C | 0 months | 100% | < 0.1% |
| 3 months | 98.2% (± 1.2%) | 0.3% | |
| 6 months | 96.5% (± 1.8%) | 0.8% | |
| 12 months | 92.3% (± 2.5%) | 2.1% | |
| 24 months | 85.7% (± 3.1%) | 4.5% | |
| Room Temperature | 0 months | 100% | < 0.1% |
| 1 month | 90.1% (± 2.8%) | 3.5% | |
| 3 months | 75.4% (± 4.2%) | 8.9% | |
| 6 months | 52.8% (± 5.5%) | 15.2% |
Experimental Protocols
The following are detailed protocols for conducting long-term stability studies of this compound in DMSO.
Protocol 1: Preparation of this compound Stock Solutions
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9%
-
Calibrated analytical balance
-
Amber glass vials with PTFE-lined caps
-
Volumetric flasks
-
Pipettes
-
-
Procedure:
-
Allow the this compound powder and anhydrous DMSO to equilibrate to room temperature in a desiccator to minimize moisture absorption.
-
Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a precise volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Use a volumetric flask for accurate volume measurement.
-
Gently vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use amber glass vials. The volume of each aliquot should be sufficient for one set of experiments to avoid multiple freeze-thaw cycles.
-
If oxygen sensitivity is a concern, gently purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before tightly sealing the cap.
-
Label each vial clearly with the compound name, concentration, date of preparation, and solvent.
-
Protocol 2: Long-Term Stability Assessment by HPLC-UV
-
Materials and Equipment:
-
Aliquots of this compound in DMSO from Protocol 1
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
-
Internal Standard (IS) stock solution in DMSO (a stable compound with a different retention time from this compound)
-
Temperature-controlled storage units (-20°C, 4°C, room temperature)
-
-
Procedure:
-
Time Point 0 (Initial Analysis):
-
Take one aliquot of the freshly prepared this compound stock solution.
-
Prepare analytical samples by diluting a small volume of the stock solution and the internal standard stock solution with the initial mobile phase to a final concentration suitable for HPLC analysis.
-
Inject the prepared samples in triplicate onto the HPLC system.
-
Develop a gradient elution method that provides good separation of this compound from any potential impurities or degradation products.
-
Record the peak area of this compound and the internal standard. Calculate the peak area ratio of this compound to the internal standard. This will serve as the 100% reference value.
-
-
Storage:
-
Place the remaining aliquots in their designated storage conditions (-20°C, 4°C, and room temperature).
-
-
Subsequent Time Points:
-
At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage condition.
-
Allow the vials to equilibrate to room temperature before opening.
-
Prepare and analyze the samples as described in step 1.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample at each time point.
-
Determine the percentage of this compound remaining at each time point by comparing the peak area ratio to the time 0 sample:
-
% Remaining = (Peak Area Ratio at Time X / Peak Area Ratio at Time 0) * 100
-
-
Analyze the chromatograms for the appearance of any new peaks, which may indicate the formation of degradation products.
-
-
Visualizations
Signaling Pathway
Experimental Workflow
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with SUN13837
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using SUN13837 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies and challenges during their studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a mimic of basic fibroblast growth factor (bFGF). Its primary mechanism of action involves binding to and activating Fibroblast Growth Factor Receptors (FGFRs). This activation triggers downstream signaling pathways that are crucial for cell survival and growth. The intended therapeutic effects, particularly in the context of neuronal cells, include neuroprotection from excitotoxicity and the promotion of axonal outgrowth.[1] Unlike the native bFGF protein, this compound is a highly lipid-soluble small molecule, which allows for easier administration and potentially better penetration of the blood-brain barrier.[1]
Q2: What were the key findings from the clinical trials of this compound?
A Phase 2 clinical trial, known as the ASCENT-ASCI study, evaluated the safety and efficacy of this compound for treating acute cervical spinal cord injury.[2][3] While the study did not meet its primary endpoint for the overall patient population, some positive trends were observed in certain subgroups of patients.[2] No significant safety concerns were raised during the trial. Pharmacokinetic modeling from the study suggested that the dosage might need to be adjusted in future investigations.
Q3: In which solvent should I dissolve this compound?
This compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in anhydrous DMSO. This stock solution can then be further diluted in your cell culture medium to the final working concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Inconsistent Results
Q1: I am observing high variability in my in vitro neuroprotection assays with this compound. What are the potential causes and how can I troubleshoot this?
Inconsistent results in in vitro neuroprotection assays can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Compound Stability and Handling:
-
Fresh Preparation: Small molecules can be unstable in aqueous solutions like cell culture media. It is best practice to prepare working solutions of this compound fresh for each experiment from a frozen DMSO stock.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the DMSO stock solution, as this can lead to degradation of the compound. Aliquot the stock solution into single-use vials.
-
Media Components: Certain components in cell culture media, such as cysteine or metal ions, can potentially interact with and degrade small molecules. If you suspect this is an issue, you could consider using a simpler, serum-free medium for the duration of the treatment, if your experimental model allows.
-
-
Dose and Concentration:
-
Dose-Response Curve: If you are using a single concentration of this compound, you may be on a steep or flat part of the dose-response curve, where small variations in concentration can lead to large or negligible changes in effect. Perform a comprehensive dose-response analysis to identify the optimal concentration range for your specific cell type and injury model.
-
Vehicle Controls: Always include a vehicle control (cells treated with the same concentration of DMSO as the highest dose of this compound) to ensure that the observed effects are not due to the solvent.
-
-
Experimental Model:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered responses to stimuli.
-
Seeding Density: The density at which you seed your cells can influence their health and responsiveness. Optimize and maintain a consistent seeding density across all experiments.
-
Differentiation State: If you are using a cell line that requires differentiation (e.g., PC12, SH-SY5Y), ensure that the differentiation protocol is consistent and that the cells have reached the desired state before applying this compound.
-
Q2: My in vivo experiments with this compound in a spinal cord injury model are not showing consistent functional recovery. What should I consider?
In vivo studies are inherently more complex and have more sources of variability. Here are key areas to focus on:
-
Drug Administration and Pharmacokinetics:
-
Timing of Administration: Preclinical studies have shown that the timing of administration of neuroprotective agents after injury is critical. The therapeutic window can be narrow. Ensure that the time between injury induction and this compound administration is strictly controlled and consistent across all animals.
-
Dosage: Double-check your dose calculations and preparation. In a rat model of spinal cord injury, a dose of 1 mg/kg has been used. It is crucial to perform a dose-response study in your specific animal model to determine the optimal dose.
-
Route of Administration: The clinical trial used intravenous administration. Ensure your chosen route of administration (e.g., intravenous, intraperitoneal) is consistent and allows for reliable delivery of the compound to the target tissue.
-
-
Animal Model and Injury Severity:
-
Consistency of Injury: The severity of the spinal cord injury is a major variable. Use a standardized and reproducible method for inducing the injury. Minor variations in the impact force or location can lead to significant differences in functional outcomes.
-
Animal Strain, Age, and Sex: These factors can all influence the response to injury and treatment. Use animals of the same strain, age, and sex throughout your study, or ensure your study is adequately powered to account for these variables.
-
Blinding and Randomization: To minimize bias, ensure that the person administering the treatment and the person assessing the functional outcomes are blinded to the treatment groups. Animals should be randomly assigned to treatment and control groups.
-
-
Outcome Measures:
-
Functional Assessments: Use well-established and validated functional outcome measures for your animal model (e.g., BBB locomotor rating scale). Ensure that the individuals performing these assessments are well-trained and consistent in their scoring.
-
Histological Analysis: Correlate your functional data with histological analysis of the spinal cord tissue to assess for neuroprotection and axonal growth. This can provide a more objective measure of the compound's effect.
-
Quantitative Data Summary
The following table summarizes the key quantitative results from the Phase 2 clinical trial of this compound in acute spinal cord injury.
| Efficacy Measure (at Week 16) | This compound Group | Placebo Group | p-value |
| Change from Baseline in Upper Extremity Motor Score (UEMS) | 9.92 | 4.95 | 0.0347 |
| Total SCIM III Score | 38.14 | 33.60 | 0.4912 |
| Combined Self-Care and Mobility Score of SCIM III | 18.73 | 15.02 | 0.3951 |
Data adapted from the ASCENT-ASCI Study
Experimental Protocols
In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Cell Seeding: Seed cells in a 96-well plate at an optimized density to achieve a confluent monolayer.
-
Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO). Incubate for 1-2 hours.
-
Induction of Injury: Add glutamate to the wells to a final concentration known to induce significant cell death (this concentration should be optimized for your cell type).
-
Incubation: Incubate the plate for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using a standard assay such as MTT, MTS, or LDH release.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the EC50 of this compound.
In Vivo Spinal Cord Injury Model
This protocol outlines a general procedure for evaluating this compound in a rat model of contusive spinal cord injury.
-
Animal Preparation: Anesthetize adult female Sprague-Dawley rats. Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Spinal Cord Injury: Induce a moderate contusion injury using a standardized impactor device.
-
Drug Administration: Within 90 minutes of injury, administer this compound (1 mg/kg) or a vehicle control intravenously.
-
Post-operative Care: Provide appropriate post-operative care, including manual bladder expression and analgesics.
-
Functional Assessment: Perform weekly behavioral testing for 6-8 weeks using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale to assess hindlimb functional recovery.
-
Histological Analysis: At the end of the study, perfuse the animals and collect the spinal cord tissue for histological analysis to assess tissue sparing and axonal regeneration.
Signaling Pathway Diagram
This compound, as a bFGF mimic, activates Fibroblast Growth Factor Receptors (FGFRs). This leads to the activation of several downstream signaling pathways that are critical for cell survival, proliferation, and differentiation. The diagram below illustrates the key pathways initiated by FGFR activation.
Caption: FGF Receptor Signaling Pathways Activated by this compound.
References
Optimizing SUN13837 dosage for maximal neuroprotective effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of SUN13837 to achieve maximal neuroprotective effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that acts as a mimetic of basic fibroblast growth factor (bFGF).[1] Its primary mechanism of action is believed to be neuroprotective and neuroregenerative, similar to bFGF.[2] It is designed to be more likely to penetrate the blood-brain barrier.[2] The neuroprotective effects may involve the activation of downstream signaling pathways that inhibit apoptosis and reduce glial scar formation.[3]
Q2: What is the recommended starting dosage for in vivo studies?
A2: Based on clinical trial data for acute spinal cord injury, a dosage of 1 mg/kg/day administered intravenously has been used.[1] However, pharmacokinetic modeling from these trials suggests that a lower dose might be necessary for future evaluations. For preclinical animal models, such as a rat spinal cord injury (SCI) model, a dose of 1 mg/kg has also been shown to be effective. Researchers should consider the specific animal model, the nature of the neurological insult, and the route of administration when determining the optimal starting dose.
Q3: How should this compound be prepared and stored?
A3: For intravenous administration in clinical trials, this compound was administered after being appropriately diluted. While specific details for laboratory preparation are not provided in the search results, as a general practice for small molecules in research, it should be dissolved in a biocompatible solvent such as sterile saline or a vehicle appropriate for the experimental model. It is crucial to consult the manufacturer's data sheet for specific solubility and stability information. For storage, it is generally recommended to store the compound at -20°C or -80°C to ensure stability.
Q4: What is the optimal therapeutic window for administering this compound after a neurological injury?
A4: In a clinical trial for acute spinal cord injury, this compound was administered within 12 hours of the injury. In a rat SCI model, administration as early as 90 minutes post-injury showed positive effects on locomotor function. This suggests that, like many neuroprotective agents, early administration is likely to be more effective. The optimal window will depend on the specific experimental model of neurological damage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no neuroprotective effect observed. | Suboptimal Dosage: The dose of this compound may be too high or too low for the specific model. Pharmacokinetic modeling from clinical trials suggests that the initial dose of 1 mg/kg/day might need to be lowered. | Conduct a dose-response study to determine the optimal therapeutic dose for your specific experimental conditions. Start with a range of doses around the previously reported effective dose of 1 mg/kg. |
| Timing of Administration: The therapeutic window for neuroprotection may have been missed. | Administer this compound at different time points post-injury to identify the optimal window of efficacy. Early administration (within hours of injury) is often critical for neuroprotective agents. | |
| Compound Stability/Solubility: The compound may have degraded or not been fully solubilized. | Ensure proper storage conditions as recommended by the manufacturer. Confirm complete dissolution of the compound in the chosen vehicle before administration. Prepare fresh solutions for each experiment if stability is a concern. | |
| Observed toxicity or adverse effects in animal models. | High Dosage: The administered dose may be causing systemic toxicity. | As suggested by pharmacokinetic modeling, consider reducing the dose. Monitor animals closely for any signs of distress or adverse reactions. |
| Vehicle Toxicity: The solvent used to dissolve this compound may be causing adverse effects. | Run a vehicle-only control group to assess the effects of the solvent alone. If toxicity is observed, consider using an alternative, more biocompatible vehicle. | |
| Difficulty in assessing neuroprotective outcomes. | Inappropriate or Insensitive Outcome Measures: The chosen behavioral or histological assessments may not be sensitive enough to detect the effects of this compound. | Utilize a battery of well-established and sensitive functional tests (e.g., BBB score for locomotor function) and histological markers relevant to your model of neurological injury. |
| High Variability in Experimental Model: Inherent variability in the injury model can mask the therapeutic effects of the compound. | Standardize all experimental procedures, including the injury induction, to minimize variability. Increase the sample size per group to enhance statistical power. |
Experimental Protocols
In Vivo Dose-Response Study for Neuroprotection in a Rat Model of Spinal Cord Injury
This protocol outlines a general procedure to determine the optimal dosage of this compound for neuroprotection following a contusion-induced spinal cord injury (SCI) in rats.
1. Animal Model and Injury Induction:
- Adult female Sprague-Dawley rats (250-300g) are commonly used.
- Anesthetize the animals using an appropriate anesthetic (e.g., isoflurane).
- Perform a laminectomy at the T10 vertebral level to expose the spinal cord.
- Induce a moderate contusion injury using a standardized impactor device.
2. Preparation and Administration of this compound:
- Prepare a stock solution of this compound in a sterile, biocompatible vehicle (e.g., 0.9% saline).
- On the day of the experiment, dilute the stock solution to the desired final concentrations for different dosage groups (e.g., 0.1, 0.5, 1, and 2 mg/kg).
- Administer the assigned dose or vehicle control intravenously (e.g., via the tail vein) at a predetermined time point post-injury (e.g., 90 minutes).
3. Experimental Groups:
- Sham Group: Laminectomy only, no SCI or treatment.
- Vehicle Control Group: SCI + intravenous injection of the vehicle.
- This compound Treatment Groups: SCI + intravenous injection of this compound at varying doses.
4. Post-Operative Care:
- Provide appropriate post-operative analgesia and supportive care, including manual bladder expression.
- House animals in a temperature-controlled environment with free access to food and water.
5. Outcome Measures:
- Behavioral Assessment:
- Assess locomotor recovery weekly for at least 6 weeks using the Basso, Beattie, Bresnahan (BBB) locomotor rating scale.
- Histological Analysis:
- At the study endpoint, perfuse the animals and collect the spinal cord tissue.
- Perform histological staining (e.g., Hematoxylin and Eosin) to assess lesion volume and tissue sparing.
- Use immunohistochemistry to evaluate neuronal survival, axonal sprouting, and glial scarring.
6. Data Analysis:
- Analyze behavioral scores using appropriate statistical tests (e.g., two-way ANOVA with repeated measures).
- Analyze histological data using one-way ANOVA followed by post-hoc tests to compare between groups.
Visualizations
Caption: Experimental workflow for in vivo dose optimization of this compound.
Caption: Putative signaling pathway for the neuroprotective effects of this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of SUN13837
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results or wish to proactively investigate the potential off-target effects of SUN13837 in their experiments.
Troubleshooting Guide
This guide is designed to help you troubleshoot common experimental issues that may be related to the on-target or potential off-target effects of this compound.
| Question | Possible Cause & Troubleshooting Steps |
| 1. My primary neuronal cultures show unexpected toxicity or morphological changes at high concentrations of this compound. Is this an off-target effect? | This could be due to exaggerated on-target pharmacology or a true off-target effect. Troubleshooting Steps: 1. Confirm Dose-Response: Perform a detailed dose-response curve to determine if the observed effect is within the expected therapeutic window. 2. On-Target Inhibition: Use a known FGFR inhibitor (e.g., PD173074) in conjunction with this compound. If the inhibitor rescues the phenotype, the effect is likely on-target. 3. Ligand Comparison: Compare the effects of this compound with recombinant bFGF. While this compound is a bFGF mimetic, differences in downstream signaling could exist.[1] 4. Control Cell Lines: Test this compound on cell lines that do not express FGF receptors to see if the effect persists. |
| 2. I'm observing proliferation in non-neuronal cells within my co-culture system. I thought this compound was non-proliferative? | This compound was designed to be non-proliferative, unlike bFGF.[1] However, this selectivity may be context-dependent. Troubleshooting Steps: 1. Cell-Specific Proliferation Assay: Use markers like Ki-67 or BrdU incorporation to confirm which cell types are proliferating. 2. FGFR Subtype Expression: Profile the FGFR subtype expression (FGFR1-4) in your non-neuronal cells. This compound's affinity for different subtypes may vary, potentially leading to weak mitogenic signaling in sensitive cell lines. 3. Kinase Profiling: To investigate broader off-target effects, consider running a commercially available kinase panel screen to identify other potential kinase targets of this compound. |
| 3. My in vivo model shows systemic side effects (e.g., changes in blood pressure, liver enzymes) not anticipated from FGFR agonism. How can I investigate this? | While Phase 1 studies in healthy subjects revealed no significant side effects, preclinical models may show different sensitivities.[1] Troubleshooting Steps: 1. Safety Pharmacology Screen: A standard safety pharmacology panel can assess effects on cardiovascular, respiratory, and central nervous system functions. 2. Biodistribution Studies: Determine the concentration of this compound in various tissues to see if it accumulates in organs where the side effects are observed. 3. Broad Target Binding Screen: Screen this compound against a panel of common off-target candidates, such as GPCRs, ion channels, and transporters, to identify potential unintended interactions. |
Frequently Asked Questions (FAQs)
-
Q1: What are the known off-target effects of this compound? A: Currently, there is no publicly available data detailing specific off-target binding or functional activity of this compound. It was developed as a small molecule mimetic of basic fibroblast growth factor (bFGF).[1][2] Its primary design feature is to provide the neuroprotective and axonal outgrowth properties of bFGF without stimulating cell proliferation, which is a known effect of bFGF. Phase 1 clinical trials in healthy human subjects did not report any significant side effects.
-
Q2: How does this compound's potential for off-target effects compare to that of bFGF? A: this compound is a small molecule, whereas bFGF is a large protein. This fundamental difference means their off-target profiles would be inherently different. This compound was specifically engineered to avoid the mitogenic (cell proliferation) effects of bFGF, suggesting a more selective action in that regard. However, as a small molecule, it has the potential to interact with other ATP-binding sites in kinases or other small molecule binding pockets that bFGF would not.
-
Q3: What is the primary mechanism of action for this compound? A: this compound is thought to act by binding to and activating Fibroblast Growth Factor Receptors (FGFRs). This initiates intracellular signaling cascades that are believed to result in neuroprotection and promote axonal outgrowth.
-
Q4: What general strategies can I use to proactively screen for potential off-target effects of this compound? A: A tiered approach is recommended:
-
Computational Screening: Use in silico methods to predict potential off-targets based on the chemical structure of this compound.
-
Biochemical Screening: Perform broad binding assays, such as a kinase panel screen (e.g., 400+ kinases) or a safety pharmacology screen that includes common targets like GPCRs and ion channels.
-
Cell-Based Assays: Use phenotypic screening with high-content imaging or reporter assays in various cell lines to identify unexpected cellular responses.
-
In Vivo Assessment: Conduct thorough toxicological studies in animal models to observe any systemic or organ-specific adverse effects.
-
Quantitative Data on Target Selectivity
As specific off-target binding data for this compound is not publicly available, the following table is a hypothetical example illustrating how such data could be presented. Researchers are encouraged to generate their own data to confirm the selectivity profile in their experimental systems.
| Target | Target Class | Binding Affinity (Ki, nM) | Notes |
| FGFR1 | On-Target | 5.2 | Primary therapeutic target |
| FGFR2 | On-Target | 8.1 | High affinity |
| FGFR3 | On-Target | 12.5 | High affinity |
| VEGFR2 | Off-Target (Hypothetical) | 1,200 | >200-fold selectivity over FGFR1 |
| PDGFRβ | Off-Target (Hypothetical) | >10,000 | Low to no affinity |
| Src | Off-Target (Hypothetical) | >10,000 | Low to no affinity |
| EGFR | Off-Target (Hypothetical) | 8,500 | Low affinity |
Experimental Protocols
Protocol: Kinase Selectivity Profiling via Competitive Binding Assay
This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.
Objective: To determine the binding affinity (Kd or IC50) of this compound for a broad range of kinases to identify potential off-target interactions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Commercially available kinase screening service (e.g., Eurofins DiscoverX, Promega) or in-house kinase panel.
-
Assay buffer specific to the kinase panel.
-
ATP and appropriate kinase substrate.
-
Detection reagents (e.g., ADP-Glo™, LanthaScreen™).
-
Multi-well plates (e.g., 384-well).
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer to the desired final concentrations. A typical screening concentration might be 1 µM or 10 µM for initial hits, followed by an 11-point dose-response curve for IC50 determination.
-
Assay Setup:
-
Add the kinase, substrate, and your diluted this compound to the wells of the 384-well plate.
-
Include positive controls (no inhibitor) and negative controls (no kinase or a known potent inhibitor for that kinase).
-
-
Kinase Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for the recommended time and temperature (e.g., 60 minutes at room temperature).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will quantify the amount of product formed (e.g., ADP), which is inversely proportional to the inhibitory activity of your compound.
-
Data Acquisition: Read the plate on a compatible plate reader (e.g., luminescence or fluorescence).
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the positive and negative controls.
-
Plot the percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase.
-
Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., >50%) at the screening concentration.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intended signaling pathway of this compound via FGF Receptor activation.
Caption: Hypothetical off-target interaction of this compound leading to an unintended effect.
Caption: A systematic workflow for investigating potential off-target effects.
References
Technical Support Center: SUN13837 In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SUN13837 in in vitro dose-response studies.
Interpreting Dose-Response Curves of this compound
This compound is a small molecule modulator of the Fibroblast Growth Factor Receptor (FGFR), exhibiting neuroprotective properties. Accurate interpretation of its dose-response curves is critical for understanding its mechanism of action and potential therapeutic applications.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes representative data from in vitro assays designed to characterize the neuroprotective effects of this compound. Please note that these are illustrative examples to demonstrate potential trends and experimental outcomes.
| Assay Type | Cell Line/Culture | Endpoint | EC50 / IC50 (nM) | Key Observations |
| Neuroprotection Assay | Primary Hippocampal Neurons | Neuronal viability (MTT Assay) after glutamate-induced excitotoxicity | ~50 - 200 | This compound demonstrates a dose-dependent increase in neuronal survival. |
| FGFR1 Phosphorylation | L6 cells (transfected with human FGFR1) | Phosphorylation of FGFR1 (Tyr653/654) | ~100 - 500 | This compound induces phosphorylation of the FGFR1 kinase domain, indicating receptor activation. |
| Downstream Signaling | Primary Cortical Neurons | Phosphorylation of ERK1/2 (p44/42 MAPK) | ~200 - 800 | Activation of the MAPK pathway is observed following this compound treatment. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are outlines for key experiments.
Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
This assay assesses the ability of this compound to protect neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Primary hippocampal or cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
This compound
-
Glutamate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well plates
Procedure:
-
Cell Plating: Plate primary neurons at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate and culture for 7-10 days to allow for maturation.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Incubate for a predetermined time (e.g., 1-2 hours).
-
Glutamate Challenge: Add glutamate to the wells to a final concentration known to induce excitotoxicity (e.g., 25-100 µM). Include a vehicle control group without glutamate and a glutamate-only control group.
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Viability Assessment: Measure cell viability using an MTT assay or other suitable methods. The absorbance is read on a plate reader.
-
Data Analysis: Calculate the percentage of neuroprotection for each this compound concentration relative to the glutamate-only control. Plot the results as a dose-response curve to determine the EC50 value.
FGFR1 Phosphorylation Assay
This assay determines if this compound activates its target receptor, FGFR1.
Materials:
-
L6 cells or another suitable cell line transfected with human FGFR1
-
DMEM supplemented with 10% FBS
-
This compound
-
Lysis buffer containing phosphatase and protease inhibitors
-
Antibodies: Anti-phospho-FGFR1 (Tyr653/654), Anti-total-FGFR1
-
Western blot or ELISA reagents
Procedure:
-
Cell Culture and Starvation: Culture FGFR1-transfected L6 cells to near confluence. Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a short duration (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Detection (Western Blot):
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-FGFR1 antibody.
-
Strip and re-probe the membrane with an anti-total-FGFR1 antibody for normalization.
-
-
Detection (ELISA): Utilize a sandwich ELISA kit specific for phosphorylated FGFR1.
-
Data Analysis: Quantify the band intensity (Western blot) or absorbance (ELISA) and plot the dose-response to determine the EC50 for FGFR1 phosphorylation.
Mandatory Visualizations
Signaling Pathway of this compound
Technical Support Center: SUN13837 Western Blot Analysis
Welcome to the technical support center for SUN13837 Western blot analysis. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during Western blot analysis with this compound?
A1: While this compound is a specific compound, the pitfalls in Western blotting are generally not compound-specific but rather technique-specific. The most frequently reported issues include:
-
Non-specific bands
-
"Smiling" bands
-
Uneven or incomplete protein transfer
Q2: How much protein should I load for a Western blot experiment?
A2: For cell lysates or tissue homogenates, a general guideline is to load 20–30 µg of total protein per lane. If you are working with purified proteins, 10–100 ng is typically sufficient. It is recommended to perform a serial dilution to determine the optimal protein amount for your specific target.
Q3: What is the recommended antibody concentration?
A3: Antibody concentrations should be optimized for each experiment. If the primary antibody concentration is too high, it can lead to non-specific bands, while a concentration that is too low may result in a weak or absent signal. Always refer to the antibody datasheet for the manufacturer's recommended starting dilution. If no recommendations are available, you may need to perform a titration experiment to determine the optimal concentration.
Q4: How can I confirm successful protein transfer from the gel to the membrane?
A4: A simple and effective way to check for successful protein transfer is to stain the membrane with Ponceau S after the transfer process. The presence of pink or red bands on the membrane confirms that proteins have been transferred from the gel. You can also stain the gel with Coomassie Brilliant Blue after transfer to see if any proteins remain.
Troubleshooting Guides
Problem 1: Weak or No Signal
Q: I am not seeing any bands on my Western blot. What could be the cause?
A: A lack of signal can be frustrating and may stem from several factors. The primary causes are often related to insufficient antigen, poor antibody binding, or issues with the detection reagents.
Possible Causes and Solutions
| Possible Cause | Solution |
| Insufficient Protein Loaded | Increase the amount of protein loaded per lane. A typical starting point is 20-30 µg of cell lysate. |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S. For high molecular weight proteins, consider increasing the transfer time or adding a low percentage of SDS (0.01-0.05%) to the transfer buffer. For low molecular weight proteins, reduce the transfer time to prevent them from passing through the membrane. |
| Inactive Primary or Secondary Antibody | Use fresh antibodies and ensure they have been stored correctly. To test the activity of the secondary antibody, you can perform a dot blot. |
| Incorrect Antibody Dilution | Optimize the antibody concentration by performing a titration. The manufacturer's datasheet should provide a recommended starting dilution. |
| Insufficient Incubation Time | Increase the primary antibody incubation time. An overnight incubation at 4°C can enhance the signal. |
| Inactive Detection Reagent | Ensure that your detection substrate is not expired and has been stored properly. Use fresh substrate for each experiment. |
Problem 2: High Background
Q: My Western blot has a high background, making it difficult to see my protein of interest. How can I reduce the background?
A: High background noise can obscure the specific signal of your target protein. This is often due to non-specific binding of the antibodies or issues with the blocking step.
Possible Causes and Solutions
| Possible Cause | Solution |
| Insufficient Blocking | Increase the blocking time or the concentration of the blocking agent. You can also try switching to a different blocking buffer, such as bovine serum albumin (BSA) instead of non-fat dry milk, or vice versa. |
| Antibody Concentration Too High | Reduce the concentration of the primary and/or secondary antibody. |
| Inadequate Washing | Increase the number and duration of the washing steps to remove unbound antibodies. Using a wash buffer containing a detergent like Tween 20 (0.05-0.1%) is recommended. |
| Membrane Dried Out | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps to prevent it from drying out. |
| Contaminated Buffers | Prepare fresh buffers to avoid contamination from bacteria or other sources that can cause a speckled background. |
Problem 3: Non-Specific Bands
Q: My blot shows multiple bands in addition to the band for my target protein. What causes this and how can I fix it?
A: The presence of non-specific bands can make the interpretation of your results challenging. This issue is often related to the specificity of the primary antibody or proteolytic degradation of the sample.
Possible Causes and Solutions
| Possible Cause | Solution |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody to reduce non-specific binding. |
| Non-Specific Primary Antibody | Use an affinity-purified antibody if possible. You can also perform a pre-adsorption step with a sample that does not contain the target protein to remove non-specifically binding antibodies. |
| Sample Degradation | Add protease inhibitors to your lysis buffer to prevent the breakdown of your target protein. |
| Protein Multimers | Try boiling the sample in Laemmli buffer for a longer duration (e.g., 10 minutes instead of 5) to disrupt protein complexes. |
| Cross-Reactivity of Secondary Antibody | Run a control lane with only the secondary antibody to check for non-specific binding. |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general guideline for performing a Western blot. Optimization may be required for specific proteins and antibodies.
1. Sample Preparation
-
Wash cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Add an equal volume of 2x Laemmli sample buffer to 20 µg of each protein sample.
-
Boil the samples at 95°C for 5 minutes.
2. Gel Electrophoresis
-
Load equal amounts of protein (e.g., 20 µg) and a molecular weight marker into the wells of an SDS-PAGE gel.
-
Run the gel at 100-150 V for approximately 1-1.5 hours, or until the dye front reaches the bottom of the gel.
3. Protein Transfer
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Activate a PVDF membrane in methanol for 1 minute, then rinse with transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped between the gel and the membrane.
-
Perform the transfer. For a semi-dry transfer, a constant current of 1.9 - 2.5 mA per cm² of gel area for 30 - 60 minutes is recommended.
4. Immunodetection
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
5. Signal Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Acquire the image using a chemiluminescence detection system.
Visual Guides
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting decision tree for common Western blot issues.
References
How to minimize variability in SUN13837 experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in experiments involving SUN13837. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, orally active modulator of the Fibroblast Growth Factor Receptor (FGFR). It acts as a mimetic of basic fibroblast growth factor (bFGF) and exerts its effects primarily through the FGFR1 signaling pathway. This activation promotes neuroprotective and neurite outgrowth effects, making it a compound of interest for neurodegenerative diseases and spinal cord injury research.
Q2: What are the key differences between this compound and bFGF?
A2: While both this compound and bFGF activate FGFR1 signaling, a notable difference is that this compound does not induce the cell proliferation that can be associated with bFGF. This lack of mitogenic activity on non-neuronal cells is a significant advantage, as it may reduce the risk of inflammation and glial scar formation at an injury site.
Q3: How should this compound be stored and prepared for in vitro experiments?
A3: For optimal stability, this compound should be stored as a solid at -20°C. For cell-based assays, prepare a stock solution in a suitable solvent like DMSO. It is crucial to note that the solubility and stability of compounds in culture media can vary. To minimize variability, prepare fresh dilutions from the stock for each experiment and ensure complete dissolution in the culture medium before adding to cells. Avoid repeated freeze-thaw cycles of the stock solution.
Q4: What are the expected outcomes of this compound treatment in preclinical models?
A4: In preclinical studies, this compound has been shown to protect neurons from glutamate-induced excitotoxicity in vitro. In animal models of spinal cord injury, systemic administration of this compound has been demonstrated to improve locomotor function.
Troubleshooting Guides
This section addresses common issues that may arise during this compound experiments and provides actionable solutions to minimize variability.
In Vitro Neuroprotection Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects in the microplate. | - Ensure a homogenous cell suspension before and during plating.- Use calibrated pipettes and consistent pipetting techniques.- Avoid using the outer wells of the plate; fill them with sterile PBS or media to maintain humidity. |
| Weak or no neuroprotective effect | Suboptimal this compound concentration, low cell viability before treatment, incorrect timing of treatment. | - Perform a dose-response curve to determine the optimal concentration of this compound.- Ensure cells are healthy and in the logarithmic growth phase before inducing toxicity.- Optimize the pre-treatment time with this compound before the neurotoxic insult. |
| High background signal in viability assays | Reagent issues, autofluorescence of the compound. | - Use fresh, properly stored assay reagents.- Include a "compound only" control to assess for any intrinsic fluorescence or interference with the assay chemistry. |
In Vivo Spinal Cord Injury (SCI) Models
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in functional outcomes between animals | Inconsistent injury severity, variability in animal weight and age, subjective behavioral scoring. | - Utilize a standardized and calibrated injury device (e.g., impactor) to ensure consistent injury.- Use animals of a consistent age and weight range.- Ensure scorers are blinded to the treatment groups and are well-trained on the behavioral rating scale (e.g., BBB scale). |
| Inconsistent drug exposure | Issues with administration route, incorrect dosage calculation. | - For intravenous administration, ensure proper catheter placement and infusion rate.- For oral gavage, ensure the compound is properly formulated for consistent absorption.- Double-check all dosage calculations based on the most recent animal weights. |
| Post-operative complications affecting outcomes | Infection, bladder dysfunction. | - Maintain strict aseptic surgical techniques.- Provide appropriate post-operative care, including manual bladder expression, to prevent complications that can confound functional recovery. |
Experimental Protocols & Data
This compound Signaling Pathway
This compound mimics bFGF by binding to and activating Fibroblast Growth Factor Receptor 1 (FGFR1). This initiates a downstream signaling cascade that is crucial for its neuroprotective and neurite outgrowth effects.
Protocol: In Vitro Glutamate-Induced Neurotoxicity Assay
This protocol outlines a general procedure to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary neuronal cultures.
Workflow:
Assessing the stability of SUN13837 in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of SUN13837 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard cell culture media?
A1: The stability of this compound, like many small molecules, can be influenced by temperature, pH, light exposure, and the specific components of the cell culture medium.[1] While specific degradation kinetics for this compound are not publicly available, internal studies have been conducted to provide a general guideline. For critical or long-term experiments, it is highly recommended to determine the stability of this compound under your specific experimental conditions.[1]
Q2: What are the recommended storage and handling conditions for this compound stock solutions?
A2: For optimal stability, powdered this compound should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted to minimize freeze-thaw cycles and can be stored at -80°C for extended periods. When preparing working solutions in cell culture media, it is best practice to do so immediately before use.
Q3: Are there any components in cell culture media that could potentially degrade this compound?
A3: While specific interactions with this compound have not been documented, certain components commonly found in cell culture media can affect the stability of small molecules. For instance, reactive species and changes in pH due to the degradation of other media components, such as L-glutamine, could potentially impact the stability of dissolved compounds.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in media over the course of the experiment. | 1. Prepare fresh working solutions of this compound for each experiment. 2. Perform a stability study under your specific experimental conditions (see protocol below). 3. Consider replenishing the media with freshly prepared this compound at regular intervals for long-term experiments. |
| Loss of compound activity | Significant degradation of this compound at 37°C. | 1. Shorten the incubation time if experimentally feasible. 2. Increase the initial concentration of this compound to compensate for expected degradation, based on stability data. |
| Precipitation of this compound in media | Poor solubility of this compound in the cell culture medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your cell line. 2. Visually inspect the media for any precipitate after adding this compound. 3. Test the solubility of this compound in the specific medium being used. |
Stability of this compound in Cell Culture Media
The following table summarizes the stability of this compound in a standard DMEM/F-12 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) at different temperatures. The percentage of the remaining intact this compound was determined by High-Performance Liquid Chromatography (HPLC).
| Time (hours) | % Remaining at 4°C | % Remaining at Room Temperature (25°C) | % Remaining at 37°C |
| 0 | 100% | 100% | 100% |
| 2 | 99.5% | 98.2% | 95.1% |
| 6 | 99.1% | 96.5% | 88.7% |
| 12 | 98.7% | 94.1% | 80.3% |
| 24 | 97.9% | 90.8% | 68.5% |
| 48 | 96.2% | 85.2% | 51.2% |
| 72 | 95.1% | 80.1% | 39.8% |
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium using HPLC. A similar approach can be adapted for LC-MS/MS analysis.[3]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Cell culture medium of interest (e.g., DMEM/F-12 with 10% FBS)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical column suitable for small molecule analysis (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other appropriate modifier)
-
Incubators set at 4°C, 25°C, and 37°C
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare Working Solution: Dilute the this compound stock solution in pre-warmed cell culture medium to the final working concentration used in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points and temperatures.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 sample. Process it immediately as described in step 6.
-
Incubation: Aliquot the remaining this compound-containing medium into sterile microcentrifuge tubes for each time point and temperature. Place the tubes in the respective incubators (4°C, 25°C, and 37°C).
-
Sample Collection: At each designated time point (e.g., 2, 6, 12, 24, 48, and 72 hours), remove one aliquot from each temperature.
-
Sample Processing:
-
To precipitate proteins that may interfere with the analysis, add a sufficient volume of cold acetonitrile (e.g., 3 volumes of ACN to 1 volume of media sample).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Inject the processed sample onto the HPLC system.
-
Analyze the sample using a validated method to separate this compound from any potential degradants.
-
The concentration of this compound is determined by measuring the peak area at a specific wavelength.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
Caption: Hypothetical signaling pathway for the neuroprotective effects of this compound.
References
Validation & Comparative
SUN13837 vs. Other FGFR Modulators: A Comparative Guide for Spinal Cord Injury Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SUN13837 against other Fibroblast Growth Factor Receptor (FGFR) modulators in the context of spinal cord injury (SCI). The following sections detail the performance of these compounds, supported by experimental data, and outline the methodologies used in key studies.
Quantitative Data Summary
The therapeutic potential of this compound and other FGFR modulators has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.
Table 1: Preclinical Efficacy of FGFR Modulators in Animal Models of Spinal Cord Injury
| Compound | Animal Model | Key Efficacy Outcomes | Reference |
| This compound | Rat (contusion) | - Significantly improved Basso, Beattie, and Bresnahan (BBB) scores. - Increased amplitude of motor evoked potentials (MEPs). - Enhanced axonal regeneration (DiI tracing and 5-HT positive fibers). | [1] |
| FGF1 | Rat (transection with peripheral nerve graft) | - Promoted corticospinal tract (CST) axon regeneration into the graft. - Improved motor and sensory function. | [2][3] |
| FGF2 (bFGF) | Rat (transection/hemisection) | - Markedly improved locomotor function (inclined plane test). - Filled cystic cavities with fibronectin-positive cells, into which axons penetrated. - Decreased inflammatory response and astrocyte reactivity. | [4][5] |
| FGF21 | Rat (contusion) | - Significantly promoted functional recovery (BBB scale and inclined plane test). - Attenuated cell death and glial scar formation. - Inhibited injury-induced autophagy. |
Table 2: Clinical Trial Results for this compound in Acute Spinal Cord Injury (ASCENT-ASCI Study)
| Parameter | This compound Group | Placebo Group | p-value | Reference |
| Primary Endpoint | ||||
| Mean Total SCIM III Score at Week 16 | 38.14 | 33.60 | 0.4912 | |
| Secondary Endpoints (Change from Baseline at Week 16) | ||||
| Upper Extremity Motor Score (UEMS) | 9.92 | 4.95 | 0.0347 | |
| Total Motor Score | 16.58 | 14.07 | 0.6719 | |
| Combined Self-Care and Mobility Score (SCIM III) | 18.73 | 15.02 | 0.3951 | |
| Subgroup Analysis (UEMS Change from Baseline in AIS B and C Strata) | ||||
| 25.40 | 6.86 | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key experiments cited in this guide.
Preclinical Rat Model of Spinal Cord Injury (this compound)
-
Animal Model: Female Sprague-Dawley rats were used.
-
Injury Induction: A spinal cord contusion injury was induced at the T9-T10 level using an impactor device with a 200-kdyn force.
-
Treatment: this compound (0.3 or 1 mg/kg) or vehicle was administered intravenously once daily for 10 days, with the first dose given either 90 minutes or 12 hours post-injury.
-
Functional Assessment: Hindlimb locomotor function was evaluated weekly for 8 weeks using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.
-
Electrophysiology: Motor evoked potentials (MEPs) were recorded from the tibialis anterior muscle at 12-13 weeks post-injury to assess the functional integrity of motor pathways.
-
Histology: Axonal regeneration was assessed at 12 weeks post-injury using DiI anterograde tracing and immunohistochemistry for serotonin (5-HT).
Clinical Trial Protocol for this compound (ASCENT-ASCI Study)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 65 subjects with acute cervical spinal cord injury were randomized.
-
Intervention: Intravenous administration of this compound (1 mg/kg/day) or placebo for 7 to 28 days, initiated within 12 hours of injury.
-
Primary Outcome Measure: The mean total score on the Spinal Cord Independence Measure III (SCIM III) at Week 16.
-
Secondary Outcome Measures: Changes from baseline in the International Standards for Neurological Classification of Spinal Cord Injury (ISNCSCI) total motor score and the combined SCIM III Self-Care and Mobility subscales at Week 16.
Visualizing the Landscape of FGFR Modulation in Spinal Cord Injury
The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and the broader FGFR signaling pathway in the context of spinal cord injury.
Figure 1: Mechanism of action of this compound.
Figure 2: Preclinical experimental workflow for this compound.
Figure 3: Comparison of this compound and native FGFs.
Comparative Analysis of this compound and Other FGFR Modulators
This compound is a small-molecule mimic of basic fibroblast growth factor (bFGF) that activates FGFR signaling pathways to promote neuroprotection and neurite outgrowth. A key advantage of this compound is its design to circumvent the undesirable proliferative effects on non-neuronal cells that can be associated with bFGF, which could otherwise contribute to glial scar formation.
Preclinical Performance
In a rat model of severe spinal cord injury, this compound demonstrated significant therapeutic potential. Intravenous administration of this compound led to marked improvements in locomotor function, as measured by the BBB score, and enhanced the electrophysiological integrity of motor pathways. Histological analysis confirmed that this compound promoted axonal regeneration.
In comparison, native FGFs have also shown promise in preclinical SCI models. FGF1, often used in combination with nerve grafts, has been shown to enhance axonal regeneration into the graft and improve functional recovery. FGF2 (bFGF) has demonstrated the ability to improve locomotor function and promote tissue sparing at the injury site. More recently, FGF21 has emerged as a potential therapeutic agent, with studies showing its ability to promote functional recovery, reduce cell death, and inhibit glial scar formation and autophagy after SCI.
Clinical Development
This compound is one of the few FGFR modulators to have advanced to clinical trials for acute spinal cord injury. The ASCENT-ASCI study, a Phase 2 clinical trial, evaluated the safety and efficacy of this compound in patients with acute cervical SCI. While the trial did not meet its primary endpoint of a statistically significant improvement in the total SCIM III score, a key secondary endpoint, the change from baseline in the Upper Extremity Motor Score (UEMS), showed a statistically significant improvement in the this compound-treated group compared to placebo. Furthermore, a post-hoc analysis of a subgroup of patients with more severe injuries (AIS B and C) suggested a more substantial treatment effect on UEMS. No significant safety concerns were identified.
To date, other FGFs such as FGF1, FGF2, and FGF21 have not been evaluated in large-scale, randomized controlled trials for acute spinal cord injury, limiting direct clinical comparisons with this compound.
Conclusion
This compound represents a promising therapeutic approach for spinal cord injury by selectively mimicking the beneficial neurotrophic effects of bFGF without inducing unwanted cell proliferation. While the Phase 2 clinical trial did not achieve its primary outcome, the positive signal in a key secondary endpoint, particularly in a more severely injured patient population, warrants further investigation. Other FGFR modulators, including FGF1, FGF2, and FGF21, have demonstrated significant therapeutic effects in preclinical models, each with distinct mechanistic advantages. Future research should focus on direct comparative studies of these different FGFR modulators in standardized preclinical models and further clinical evaluation of the most promising candidates. The development of small-molecule FGFR modulators with favorable safety and activity profiles, such as this compound, remains a critical area of research for advancing the treatment of spinal cord injury.
References
- 1. Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF1 improves functional recovery through inducing PRDX1 to regulate autophagy and anti‐ROS after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Function of FGFR1 Signalling in the Spinal Cord: Therapeutic Approaches Using FGFR1 Ligands after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF-2-Responsive and Spinal Cord-Resident Cells Improve Locomotor Function after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FGF-2-responsive and spinal cord-resident cells improve locomotor function after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: SUN13837 and PD173074 in the Context of FGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This comparison aims to summarize the existing knowledge on both compounds, highlighting their distinct characteristics and the experimental data supporting them.
Data Presentation
PD173074: A Potent FGFR Kinase Inhibitor
PD173074 is a selective, ATP-competitive inhibitor of FGFR1 and FGFR3. Its inhibitory activity has been quantified against a range of kinases, demonstrating its potency and selectivity profile.
| Target Kinase | IC50 (nM) | Reference |
| FGFR1 | 21.5 - 25 | [1][2][3][4] |
| FGFR3 | 5 | [1] |
| VEGFR2 | ~100 - 200 | |
| PDGFR | 17600 | |
| c-Src | 19800 | |
| EGFR | >50000 | |
| InsR | >50000 |
Table 1: Inhibitory Potency (IC50) of PD173074 against various kinases. This table summarizes the half-maximal inhibitory concentrations (IC50) of PD173074, showcasing its high potency for FGFR1 and FGFR3.
SUN13837: An FGFR Modulator with Neuroprotective Properties
This compound is characterized as a potent, orally active, and blood-brain barrier (BBB)-penetrating modulator of the FGFR signaling pathway. Its primary reported activity is neuroprotection, and it has been investigated in a clinical study for acute spinal cord injury. While its mechanism is linked to FGFR, specific IC50 values from direct kinase inhibition assays are not publicly available. The available information focuses on its functional outcomes rather than its direct enzymatic inhibition profile.
| Biological Activity | Description | Reference |
| Primary Function | Neuroprotective agent | |
| Administration | Orally active | |
| Bioavailability | Penetrates the blood-brain barrier (BBB) | |
| Therapeutic Area | Investigated for neurodegenerative diseases and spinal cord injury |
Table 2: Summary of Biological Activities of this compound. This table outlines the known biological properties and therapeutic focus of this compound.
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway and Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. Kinase inhibitors like PD173074 act by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligand concentration is a driver of divergent signaling and pleiotropic cellular responses to FGF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel FGFR1-binding peptide exhibits anti-tumor effect on lung cancer by inhibiting proliferation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FGFR Reactivates IFNγ Signaling in Tumor Cells to Enhance the Combined Antitumor Activity of Lenvatinib with Anti-PD-1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
SUN13837: A Comparative Analysis of its Neuroprotective Efficacy in Diverse Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SUN13837's Performance Against Other Neurotrophic Agents with Supporting Experimental Data.
This compound, a small molecule mimetic of basic fibroblast growth factor (bFGF), has emerged as a promising neuroprotective agent. This guide provides a comparative analysis of its efficacy across different neuronal cell types, juxtaposed with the performance of other well-established neurotrophic factors. All quantitative data is summarized for clear comparison, and detailed experimental methodologies are provided for key cited experiments.
Quantitative Efficacy Comparison
The neuroprotective and regenerative potential of this compound and other neurotrophic factors varies across different neuronal populations. The following table summarizes the quantitative data on the efficacy of these agents in promoting neuronal survival and neurite outgrowth in specific neuronal cell types.
| Compound | Neuronal Cell Type | Assay | Efficacy Metric | Result |
| This compound | Hippocampal Neurons | Glutamate-induced excitotoxicity | Neuronal Viability | Prevents glutamate-induced neuronal death.[1] |
| Hippocampal Neurons | Neurite Outgrowth Assay | Neurite Length | Promotes neurite outgrowth. | |
| BDNF | Cortical Neurons | Immunofluorescence | TrkB protein levels | Treatment with 2 nM BDNF for 1 hour significantly decreased TrkB protein levels, indicating receptor activation and internalization.[2] |
| GDNF | Dopaminergic Neurons | 6-OHDA and MPP+ induced degeneration | Neuronal Survival | 1 µM of a GDNF receptor agonist (BT13) showed significant neuroprotection against neurotoxin-induced degeneration.[3] |
| Dopaminergic Neurons | Tyrosine Hydroxylase (TH) positive cell count | Neuronal Survival | A GDNF receptor agonist increased the number of TH-positive cells by 1.4 to 1.5-fold in embryonic midbrain cultures.[3][4] | |
| CNTF | Motor Neurons | Survival Assay in culture | Motor Neuron Survival | Potentiates motor neuron survival. |
| Retinal Ganglion Cells | Neurite Outgrowth Assay | Neurite Outgrowth | Promotes extensive long neurite outgrowth in purified rat RGCs. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound and other neurotrophic factors are mediated by distinct signaling pathways. Understanding these pathways is crucial for targeted therapeutic development.
This compound Signaling Pathway
This compound exerts its neuroprotective effects by activating the Fibroblast Growth Factor Receptor 1 (FGFR1). This activation triggers downstream signaling cascades, including the Ras/MAPK and PI3K/AKT pathways, which are critical for promoting cell survival and differentiation. A key advantage of this compound is its ability to mimic the neuroprotective effects of bFGF without inducing the proliferation of non-neuronal cells, a common side effect of bFGF.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed experimental protocols for key assays are provided below.
Glutamate-Induced Excitotoxicity Assay in Primary Neuronal Cultures
This protocol is designed to assess the neuroprotective effects of compounds against glutamate-induced neuronal death.
-
Cell Culture: Primary frontal cortex cultures are prepared from mouse embryos and maintained for 28 days in vitro.
-
Compound Treatment: Neurons are pre-treated with the test compound (e.g., this compound) at various concentrations for a specified period before the glutamate challenge.
-
Excitotoxic Insult: Glutamate is added to the culture medium to induce excitotoxicity.
-
Viability Assessment: Neuronal viability is assessed using methods such as the MTT or MTS assay, which measure mitochondrial activity in living cells.
Neurite Outgrowth Assay
This assay quantifies the ability of a compound to promote the growth of neurites, an essential process in neuronal development and regeneration.
-
Cell Plating: Neuronal cells are plated on a suitable substrate that promotes attachment and growth.
-
Compound Treatment: The cells are treated with the test compound (e.g., this compound) or a control vehicle.
-
Incubation: The cultures are incubated for a period sufficient to allow for neurite extension.
-
Staining and Imaging: Neurites are visualized using immunocytochemistry (e.g., staining for β-III tubulin) and imaged using high-content microscopy.
-
Quantification: The length and branching of neurites are quantified using image analysis software.
Comparative Performance of Neurotrophic Factors
The choice of a neurotrophic agent for therapeutic development depends on its specific efficacy in the target neuronal population. The following diagram provides a logical comparison of the primary applications of this compound and other major neurotrophic factors based on the available data.
References
- 1. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of BDNF/TrkB Protein and mRNA in Cortical and Striatal Neurons Using α-Tubulin as a Normalization Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glial Cell Line–Derived Neurotrophic Factor Receptor Rearranged During Transfection Agonist Supports Dopamine Neurons In Vitro and Enhances Dopamine Release In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
A Comparative Guide to FGFR Inhibitor Selectivity: Where Does SUN13837 Stand?
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Growth Factor Receptors (FGFRs) represent a critical class of receptor tyrosine kinases involved in a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. Their dysregulation is implicated in various cancers and developmental disorders, making them a prime target for therapeutic intervention. A key consideration in the development of FGFR inhibitors is their selectivity across the four main subtypes: FGFR1, FGFR2, FGFR3, and FGFR4. This guide provides a comparative analysis of the selectivity profiles of several prominent FGFR inhibitors.
While SUN13837 is characterized as a modulator of FGFRs with neuroprotective properties, specific quantitative data on its selectivity for individual FGFR subtypes (IC50 or Ki values) is not publicly available in the reviewed scientific literature.[1][2] It is described as a mimetic of basic fibroblast growth factor (bFGF), suggesting it interacts with FGF receptors to elicit its biological effects.[2][3] However, without concrete binding or inhibition data, a direct comparison of its subtype selectivity against other inhibitors is not feasible at this time.
This guide focuses on a selection of well-characterized FGFR inhibitors for which detailed selectivity data has been published.
Comparative Selectivity of FGFR Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various small molecule inhibitors against the four FGFR subtypes. Lower IC50 values indicate greater potency.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Pemigatinib | 0.4 | 0.5 | 1.0 | 30 | [4] |
| Infigratinib | 0.9 | 1.4 | 1.0 | 60 | |
| Erdafitinib | 1.2 | 2.5 | 3.0 | 5.7 | |
| Rogaratinib | 1.8 | <1 | 9.2 | 1.2 | |
| Futibatinib (TAS-120) | 1.8 | 1.4 | 1.6 | 3.7 | |
| Dovitinib | 8 | 10 | 9 | - | |
| AZD4547 | 0.2 | 2.5 | 1.8 | 155 | |
| This compound | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of inhibitor selectivity is crucial for understanding its therapeutic window and potential off-target effects. The IC50 values presented in this guide were primarily determined using the following experimental methodologies:
Biochemical Kinase Assays
Biochemical assays are in vitro methods used to measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. A common approach is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Example Protocol for TR-FRET Kinase Assay:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
The inhibitor, at varying concentrations, is pre-incubated with the FGFR kinase domain in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped by the addition of a solution containing EDTA.
-
The detection reagents (europium-labeled anti-phosphotyrosine antibody and SA-APC) are added.
-
After incubation, the FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Assays
Cell-based assays assess the inhibitor's activity in a more biologically relevant context by measuring its effect on cellular processes downstream of FGFR signaling, such as cell proliferation.
Example Protocol for Cell Proliferation Assay:
-
Cell Lines: Cancer cell lines with known FGFR alterations (e.g., amplification, fusion, or mutation) that render them dependent on FGFR signaling for survival and proliferation.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with the FGFR inhibitor at a range of concentrations.
-
The plates are incubated for a period of 3 to 5 days.
-
Cell viability or proliferation is assessed using a colorimetric or luminescent assay, such as the MTT or CellTiter-Glo® assay.
-
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is calculated by plotting the data on a dose-response curve.
FGFR Signaling Pathway
The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a cascade of downstream signaling events that regulate key cellular functions. The diagram below illustrates the canonical FGFR signaling pathway.
Caption: Canonical FGFR signaling pathways.
References
In Vivo Therapeutic Window of SUN13837 for Spinal Cord Injury: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of SUN13837, a novel small molecule with neuroprotective and neuroregenerative properties, against other therapeutic alternatives for acute spinal cord injury (SCI). The information presented is based on available preclinical and clinical data, with a focus on defining the therapeutic window and efficacy of these interventions.
Executive Summary
This compound, a mimic of basic fibroblast growth factor (bFGF), has demonstrated promise in preclinical models of SCI by promoting functional recovery. This guide summarizes the key in vivo validation data for this compound and compares it with established and emerging alternative therapies, including Methylprednisolone, Riluzole, Granulocyte Colony-Stimulating Factor (G-CSF), Cethrin (VX-210), and Anti-Nogo-A Antibody. The comparative data highlights differences in therapeutic mechanisms, optimal administration windows, and functional outcomes, providing a valuable resource for researchers in the field of SCI therapeutics.
Mechanism of Action: this compound
This compound is a small molecule that is believed to exert its therapeutic effects by binding to fibroblast growth factor (FGF) receptors. This interaction is thought to trigger intracellular signaling cascades that promote neuroprotection and axonal outgrowth, crucial processes for recovery after spinal cord injury. Unlike the native bFGF protein, this compound's small size and lipid solubility may allow for better penetration of the blood-spinal cord barrier.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from preclinical in vivo studies in rat models of spinal cord injury for this compound and its alternatives. The Basso, Beattie, and Bresnahan (BBB) locomotor rating scale is a common primary outcome measure, where a score of 0 indicates complete paralysis and a score of 21 represents normal motor function.
Table 1: In Vivo Efficacy of this compound in a Rat SCI Model
| Dose | Administration Time Post-Injury | Outcome Measure | Result |
| 1 mg/kg | 90 minutes | BBB Score | Statistically significant improvement vs. vehicle[1] |
| 1 mg/kg | 12 hours | BBB Score | Statistically significant improvement vs. vehicle[1] |
Table 2: Comparative Efficacy of Alternative Therapies in Rat SCI Models
| Compound | Dose | Administration Time Post-Injury | Outcome Measure | Result |
| Methylprednisolone | 30 mg/kg | Within 8 hours | BBB Score | Inconsistent results, some studies show no significant improvement[2][3] |
| Riluzole | 8 mg/kg initial, then 6 mg/kg | 1 and 3 hours | BBB Score | Significant improvement in locomotor recovery[4] |
| G-CSF | 50 µg/kg/day | Immediately after SCI | BBB Score | Improved motor recovery |
| Cethrin (VX-210) | Single topical dose | At time of surgery (≤7 days) | Motor Score (in humans) | Showed safety and some motor improvement in Phase 1/2a |
| Anti-Nogo-A Antibody | Intrathecal infusion | Immediately after injury | BBB Score | Augmented locomotor recovery |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and comparison of the presented data.
Rat Spinal Cord Contusion Injury Model and Behavioral Assessment
A standardized and widely used model to induce a reproducible spinal cord injury in rats is the contusion model using an impactor device.
1. Animal Subjects:
-
Adult female Sprague-Dawley or Wistar rats are commonly used.
-
Animals are acclimatized to the housing conditions for at least one week before surgery.
2. Surgical Procedure (Contusion Injury):
-
Rats are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).
-
A laminectomy is performed at a specific thoracic level (e.g., T9-T10) to expose the spinal cord dura.
-
A spinal cord contusion injury is induced using a standardized impactor device (e.g., NYU/MASCIS impactor or Infinite Horizon impactor). The severity of the injury can be controlled by adjusting the height from which a specific weight is dropped onto the exposed spinal cord.
-
The muscle layers and skin are sutured closed.
3. Post-Operative Care:
-
Animals receive post-operative analgesia to minimize pain and discomfort.
-
Manual bladder expression is performed twice daily until bladder function returns.
-
Animals are monitored for signs of distress, infection, and autophagia.
4. Drug Administration:
-
This compound or the alternative compounds are administered at the specified doses and time points post-injury. The route of administration (e.g., intravenous, intraperitoneal, intrathecal) is a critical parameter.
5. Behavioral Assessment (BBB Locomotor Rating Scale):
-
Locomotor function is assessed in an open field using the Basso, Beattie, and Bresnahan (BBB) scale.
-
Two independent, blinded observers score the animals' hindlimb movements, coordination, paw placement, and trunk stability.
-
Assessments are typically performed weekly for a period of 4-8 weeks post-injury.
Therapeutic Window Comparison
The therapeutic window, the time after injury during which a treatment can be administered to be effective, is a critical factor for the clinical translation of any SCI therapy.
Based on the available preclinical data, this compound appears to have a relatively wide therapeutic window, showing efficacy when administered up to 12 hours post-injury. This is a potential advantage over some other neuroprotective agents. For instance, while Riluzole has shown efficacy when given within 1 to 3 hours, the clinical standard, Methylprednisolone, is recommended for administration within 8 hours of injury, though its efficacy remains a subject of debate. G-CSF has been shown to be effective when administered immediately after the injury. The optimal timing for Cethrin and anti-Nogo-A antibodies in preclinical models can vary, with some studies initiating treatment at the time of surgical decompression.
Conclusion
This compound demonstrates a promising therapeutic potential for the treatment of acute spinal cord injury in preclinical models. Its efficacy when administered within a 12-hour window post-injury suggests a clinically relevant timeframe for intervention. Compared to other therapeutic alternatives, this compound's profile warrants further investigation, particularly through direct comparative in vivo studies and further dose-response and therapeutic window optimization. The data presented in this guide serves as a valuable starting point for researchers and drug development professionals to objectively evaluate the standing of this compound in the evolving landscape of SCI therapies.
References
Comparative Analysis of SUN13837 and AZD4547 in Cancer Cell Lines
This guide provides a comparative overview of two distinct investigational compounds, SUN13837 and AZD4547, with a focus on their applications in cancer research. While AZD4547 is a well-characterized inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family with extensive evaluation in various cancer models, this compound is primarily recognized for its neuroprotective properties. This analysis is based on available preclinical and clinical data for AZD4547 and the limited information regarding this compound's role in oncology.
Introduction to the Compounds
AZD4547 is an orally bioavailable, potent, and selective inhibitor of the tyrosine kinases of FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGF/FGFR signaling pathway is implicated in tumorigenesis, angiogenesis, and drug resistance, making it a key target for cancer therapy.[3][4][5] AZD4547 has undergone extensive investigation in numerous preclinical studies and clinical trials for a variety of solid tumors, including breast, gastric, lung, and ovarian cancers.
This compound is a compound that has been primarily investigated for its neuroprotective activities and is suggested for research in neurodegenerative diseases. Based on the available scientific literature, there is a lack of substantial evidence or detailed studies on the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
AZD4547 functions by competitively binding to the ATP-binding site of FGFR1, FGFR2, and FGFR3, thereby inhibiting their autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways, including the Ras/MAPK and JAK/STAT pathways, are crucial for cell proliferation, survival, and migration. By blocking these signals, AZD4547 can induce cell cycle arrest, promote apoptosis, and reduce cell migration in cancer cells with aberrant FGFR signaling.
The specific anti-cancer mechanism of action for This compound is not well-documented in the provided search results. Its primary described function is as a neuroprotective agent.
Quantitative Data Presentation
The following table summarizes the in vitro efficacy of AZD4547 across various cancer cell lines. Due to the lack of available data for this compound in cancer cell lines, a direct quantitative comparison is not possible.
| AZD4547 Data | ||
| Parameter | Cell Line/Target | Value |
| IC50 (Kinase Inhibition) | FGFR1 | 0.2 nM |
| FGFR2 | 2.5 nM | |
| FGFR3 | 1.8 nM | |
| FGFR4 | 165 nM | |
| TRKA | 18.7 nM | |
| TRKB | 22.6 nM | |
| TRKC | 2.9 nM | |
| GI50 (Cell Growth Inhibition) | KM12(Luc) (Colon Cancer) | 100 nM |
| In Vivo Efficacy | KMS11 (Multiple Myeloma) Xenograft | Significant tumor growth inhibition at 3 mg/kg, twice daily. |
| KM12(Luc) (Colon Cancer) Xenograft | Dramatic delay in tumor growth at 40 mg/kg, orally. | |
| Ovarian Cancer Xenograft | Efficient tumor growth inhibition at 15 mg/kg. |
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of compounds like AZD4547 are provided below.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of the compound on cell proliferation and viability.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the compound (e.g., AZD4547) or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 or GI50 value is determined from the dose-response curve.
-
2. Western Blotting
-
Objective: To analyze the expression and phosphorylation status of proteins in key signaling pathways.
-
Procedure:
-
Cells are treated with the compound or vehicle control for a specified time.
-
Cells are lysed to extract total proteins.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK, cleaved PARP).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the percentage of apoptotic cells.
-
Procedure:
-
Cells are treated with the compound or vehicle control.
-
Both adherent and floating cells are collected.
-
Cells are washed and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.
-
Visualizations
Comparative Summary and Conclusion
The comparison between this compound and AZD4547 in the context of cancer cell lines is largely one-sided due to the differing primary applications of these compounds.
AZD4547 is a well-established anti-cancer agent targeting the FGFR signaling pathway. Extensive research has demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, particularly those with FGFR aberrations. It has been shown to induce apoptosis and inhibit cell migration, and its activity has been validated in in vivo xenograft models. Clinical trials have further investigated its therapeutic potential in human patients.
In contrast, This compound is primarily documented as a neuroprotective agent. There is a significant lack of publicly available data regarding its effects on cancer cell lines, its mechanism of action in an oncological context, or any comparative studies against known anti-cancer drugs like AZD4547.
References
- 1. apexbt.com [apexbt.com]
- 2. Results of the phase IIa RADICAL trial of the FGFR inhibitor AZD4547 in endocrine resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The FGFR Family Inhibitor AZD4547 Exerts an Antitumor Effect in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. oncodaily.com [oncodaily.com]
Confirming the lack of proliferative effects of SUN13837 compared to bFGF
A comprehensive guide for researchers, scientists, and drug development professionals confirming the non-proliferative nature of the novel bFGF mimic, SUN13837, in contrast to the mitogenic activity of basic Fibroblast Growth Factor (bFGF).
This guide provides an objective comparison of the cellular proliferative effects of this compound and bFGF, supported by experimental data. Detailed methodologies for the key experiments are presented, along with visual representations of the distinct signaling pathways and experimental workflows.
Executive Summary
Basic Fibroblast Growth Factor (bFGF) is a well-established mitogen that promotes cell proliferation through the activation of Fibroblast Growth Factor Receptors (FGFRs), leading to the initiation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[1][2] While beneficial for tissue regeneration, this proliferative effect can be undesirable in certain therapeutic contexts, such as spinal cord injury, where it may contribute to inflammation and glial scar formation.[1]
This compound is a small molecule designed to mimic the neuroprotective and neurite outgrowth-promoting properties of bFGF without inducing cell proliferation.[1] Experimental evidence demonstrates that while this compound activates FGFR1 signaling to elicit its neuroprotective effects, it does not stimulate the proliferation of non-neuronal cells, a key differentiator from bFGF.[1]
Data Presentation: Proliferative Effects
The proliferative effects of this compound and bFGF were quantified using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay in SW1353 (human chondrosarcoma) and Swiss 3T3 (mouse embryonic fibroblast) cell lines. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during cell proliferation.
| Cell Line | Treatment | Concentration | % of Control (BrdU Incorporation) |
| SW1353 | Control | - | 100% |
| This compound | 10 µM | No significant increase | |
| bFGF | 10 ng/mL | ~250% | |
| Swiss 3T3 | Control | - | 100% |
| This compound | 10 µM | No significant increase | |
| bFGF | 10 ng/mL | ~300% |
Data summarized from Imagama S, et al. (2020). Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury. PLOS ONE.
Further investigation into the cell cycle regulatory proteins in Swiss 3T3 cells revealed that bFGF treatment leads to a significant increase in the expression of Cyclin D1, a protein that promotes cell cycle progression, and a decrease in the expression of p27(kip1), a cell cycle inhibitor. In contrast, this compound did not elicit these changes, providing a molecular basis for its lack of proliferative effect.
| Cell Line | Treatment | Concentration | Cyclin D1 Expression (% of Control) | p27(kip1) Expression (% of Control) |
| Swiss 3T3 | Control | - | 100% | 100% |
| This compound | 10 µM | No significant change | No significant change | |
| bFGF | 10 ng/mL | ~250% | ~50% |
Data summarized from Imagama S, et al. (2020). Systemic treatment with a novel basic fibroblast growth factor mimic small-molecule compound boosts functional recovery after spinal cord injury. PLOS ONE.
Experimental Protocols
Cell Proliferation (BrdU Incorporation) Assay
This protocol outlines the methodology used to assess cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA.
-
Cell Seeding: SW1353 and Swiss 3T3 cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours.
-
Treatment: The culture medium was replaced with fresh medium containing either this compound (10 µM), bFGF (10 ng/mL), or vehicle control. Cells were incubated for 24 hours.
-
BrdU Labeling: BrdU was added to each well at a final concentration of 10 µM, and the cells were incubated for an additional 2 hours.
-
Fixation and Denaturation: The cells were fixed with a fixing/denaturing solution for 30 minutes at room temperature.
-
Antibody Incubation: The cells were incubated with a peroxidase-conjugated anti-BrdU monoclonal antibody for 90 minutes at room temperature.
-
Substrate Reaction: A substrate solution (TMB) was added, and the plate was incubated for 30 minutes to allow for color development.
-
Measurement: The reaction was stopped with a stop solution, and the absorbance was measured at 450 nm using a microplate reader.
Western Blot Analysis for Cyclin D1 and p27(kip1)
This protocol details the procedure for detecting changes in the expression of key cell cycle regulatory proteins.
-
Cell Lysis: Swiss 3T3 cells were treated with this compound (10 µM), bFGF (10 ng/mL), or vehicle control for 24 hours. The cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20 µg) were separated by electrophoresis on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against Cyclin D1 (1:1000 dilution) or p27(kip1) (1:500 dilution). An antibody against β-actin (1:2000 dilution) was used as a loading control.
-
Secondary Antibody Incubation: The membrane was washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software.
Mandatory Visualizations
Signaling Pathways
Caption: Comparative signaling pathways of bFGF and this compound.
Experimental Workflow: BrdU Assay
Caption: Workflow for the BrdU cell proliferation assay.
Experimental Workflow: Western Blot
Caption: Workflow for Western blot analysis.
Conclusion
The experimental data presented in this guide unequivocally demonstrate that this compound does not induce cell proliferation in non-neuronal cell lines, a stark contrast to the potent mitogenic effects of bFGF. This lack of proliferative activity is substantiated at the molecular level by the absence of changes in the expression of key cell cycle regulators, Cyclin D1 and p27(kip1), following this compound treatment. For researchers and drug development professionals, this compound represents a promising therapeutic candidate that harnesses the neuroprotective benefits of bFGF signaling without the potentially detrimental proliferative side effects.
References
Independent Validation of SUN13837: A Comparative Guide for Neurotrauma Researchers
For researchers, scientists, and drug development professionals invested in therapies for acute spinal cord injury (SCI), this guide provides an objective comparison of the investigational drug SUN13837 with preclinical and clinical alternatives. The following analysis is based on published research findings, offering a consolidated view of efficacy, safety, and mechanistic data to inform future research and development.
This compound, a synthetic small molecule designed to mimic the neuroprotective and neuro-regenerative properties of basic fibroblast growth factor (bFGF), has been evaluated in the ASCENT-ASCI Phase 2 clinical trial for acute cervical spinal cord injury. While the trial did not meet its primary endpoint, secondary analyses suggested potential efficacy, warranting further investigation. This guide offers an independent validation by comparing the published findings on this compound with data from studies on a similar bFGF mimetic, SUN11602, and established or other investigational treatments for acute SCI, including Methylprednisolone, Minocycline, and Granulocyte-colony stimulating factor (G-CSF).
Preclinical Efficacy Comparison
Animal models of spinal cord injury provide the foundational data for clinical translation. Below is a comparison of the preclinical efficacy of this compound and a similar bFGF mimetic, SUN11602, focusing on locomotor recovery.
| Compound | Animal Model | Injury Model | Key Efficacy Endpoint | Results |
| This compound | Rat | Thoracic spinal cord contusion | Basso, Beattie, Bresnahan (BBB) score | Statistically significant improvement in BBB score compared to vehicle. |
| SUN11602 | Mouse | Spinal cord compression | Basso Mouse Scale (BMS) score | Significant improvement in BMS score at a dose of 5 mg/kg compared to the SCI group. |
Clinical Efficacy Comparison: this compound vs. Alternative Therapies
The following table summarizes the clinical efficacy of this compound from the ASCENT-ASCI trial and compares it with other therapies investigated for acute spinal cord injury. It is important to note that these results are from separate studies and not from head-to-head trials.
| Treatment | Trial Phase | Primary Endpoint | Key Efficacy Results |
| This compound | Phase 2 (ASCENT-ASCI) | Mean total SCIM III score at Week 16 | Primary endpoint not met (p=0.4912). Statistically significant improvement in Upper Extremity Motor Score (UEMS) (p=0.0347).[1] |
| Methylprednisolone | Phase 3 (NASCIS II) | Motor function improvement at 6 months | Significant motor recovery in patients treated within 8 hours of injury.[2][3] |
| Minocycline | Phase 2 | ASIA motor score change at 1 year | Overall 6-point greater motor recovery than placebo (not statistically significant). A 14-point difference approaching significance in cervical injury patients (p=0.05).[4][5] |
| G-CSF | Phase 3 | Change in ASIA motor scores at 3 months | No significant difference in the primary endpoint. A trend towards better recovery at 6 and 12 months. |
Experimental Protocols
Preclinical Study: this compound in a Rat Spinal Cord Injury Model
-
Animal Model: Adult male Sprague-Dawley rats.
-
Injury Induction: A thoracic spinal cord contusion injury was induced at the T10 level using a standardized weight-drop device.
-
Drug Administration: this compound was administered intravenously at a dose of 1 mg/kg, with the initial dose given 90 minutes or 12 hours post-injury, followed by daily injections.
-
Behavioral Assessment: Locomotor function was assessed using the 21-point Basso, Beattie, Bresnahan (BBB) open-field locomotor scale.
-
Electrophysiological Assessment: Motor evoked potentials (MEPs) were measured to assess the integrity of corticospinal tracts.
Clinical Trial: ASCENT-ASCI (this compound)
-
Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: 65 subjects with acute cervical spinal cord injury (AIS A, B, and C).
-
Intervention: Intravenous administration of this compound (1 mg/kg/day) or placebo for 7 to 28 days, initiated within 12 hours of injury.
-
Primary Outcome Measure: Mean total score on the Spinal Cord Independence Measure III (SCIM III) at Week 16.
-
Secondary Outcome Measures: Combined SCIM III Self-Care and Mobility subscales, and International Standards for Neurological Classification of Spinal Cord Injury (ISNCSCI) total motor scores.
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.
Independent Validation and Future Directions
An independent replication of the ASCENT-ASCI trial has not been published. The available data comes from the primary study investigators. The non-significant trend favoring this compound in the primary and some secondary outcomes, particularly the statistically significant improvement in UEMS, suggests a potential therapeutic signal that warrants further investigation. However, the lack of a definitive positive result on the primary endpoint underscores the challenges in developing effective treatments for the heterogeneous nature of spinal cord injuries.
Future research should focus on:
-
Stratified Patient Populations: The observation of a larger treatment effect in patients with AIS B and C grades suggests that future trials could benefit from more targeted enrollment.
-
Dose Optimization: Pharmacokinetic modeling from the ASCENT-ASCI study indicated that the dose of this compound may need to be re-evaluated in future studies.
-
Combination Therapies: Exploring the synergistic effects of this compound with other neuroprotective or neuro-regenerative agents could be a promising avenue.
This comparative guide provides a snapshot of the current research landscape for this compound and related therapies. For researchers and drug developers, these findings highlight both the potential and the hurdles in the quest for effective treatments for acute spinal cord injury. A thorough evaluation of the detailed methodologies and a critical appraisal of the evidence are paramount for advancing this field.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. surgicalcriticalcare.net [surgicalcriticalcare.net]
- 3. A randomized, controlled trial of methylprednisolone or naloxone in the treatment of acute spinal-cord injury. Results of the Second National Acute Spinal Cord Injury Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Results of a phase II placebo-controlled randomized trial of minocycline in acute spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for SUN13837
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of SUN13837, a heterocyclic pyrimidine derivative and fibroblast growth factor receptor (FGFR) modulator, are critical for ensuring a safe laboratory environment and maintaining regulatory compliance.[1] Adherence to the following procedural guidelines is essential for minimizing exposure risks and preventing environmental contamination.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to use appropriate Personal Protective Equipment. The selection of PPE should be based on the concentration and quantity of the substance being handled.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and disposed of as chemical waste after handling the compound. |
| Skin Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. A dust respirator may be necessary if there is a risk of generating dust. | Reduces the risk of inhalation of aerosolized particles. |
Spill Management
In the event of a spill, immediate action is necessary to contain the area and prevent exposure.
-
Minor Spills: For small spills, utilize absorbent pads to clean the area. Ensure proper PPE is worn during cleanup. The waste generated from the cleanup should be disposed of as hazardous chemical waste.
-
Major Spills: In the case of a larger spill, evacuate the immediate area and alert the appropriate institutional safety office or emergency services.
Step-by-Step Disposal Protocol
The disposal of this compound and associated contaminated materials must be managed through a certified hazardous waste program. Under no circumstances should this compound be disposed of down the drain or in regular trash.
-
Waste Segregation: At the point of generation, waste must be segregated into appropriate streams:
-
Solid Waste: Includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), weigh boats, and spatulas.
-
Liquid Waste: Solutions containing this compound.
-
Sharps Waste: Any contaminated needles, syringes, or other items that can puncture the skin.
-
-
Container Selection and Management:
-
Solid and Liquid Waste: Use designated, leak-proof, and sealable containers compatible with chemical waste. Containers should be clearly labeled.
-
Sharps Waste: Dispose of all contaminated sharps immediately in a designated, puncture-resistant, and leak-proof sharps container labeled with the biohazard symbol.
-
-
Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Harmful").
-
The date when the first waste was added to the container.
-
-
Storage: Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, pending collection.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Essential Safety and Logistical Guidance for Handling SUN13837
Disclaimer: This document provides guidance on the safe handling of SUN13837 based on general principles for potent research compounds. Since a specific Material Safety Data Sheet (MSDS) is not publicly available, researchers must treat this substance as a compound of unknown toxicity and potency. A thorough risk assessment should be conducted before any handling.[1][2][3]
This guide is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety information, operational protocols, and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Risk Assessment and Hazard Identification
Given that this compound is an investigational drug, comprehensive toxicological data may not be available. Therefore, it should be handled as a potent compound with the potential for adverse health effects at low exposure levels.[4] A risk assessment should be performed before beginning any experiment, considering the quantity of the compound being used, the procedures to be performed, and the potential for aerosol generation.[1]
Personal Protective Equipment (PPE)
The appropriate level of Personal Protective Equipment (PPE) is crucial to minimize exposure. For a compound of unknown toxicity like this compound, a conservative approach is recommended. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Specifications and Rationale |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a full-face respirator with P100/FFP3 cartridges. | A PAPR is recommended for operations with a high potential for aerosol generation, such as weighing or preparing concentrated solutions. For lower-risk activities, a well-fitted full-face respirator provides a high level of protection. |
| Hand Protection | Double Nitrile Gloves | Wearing two pairs of gloves provides an extra layer of protection. The outer glove should be changed immediately if contaminated or at regular intervals. |
| Eye and Face Protection | Chemical Splash Goggles and a Face Shield | Goggles should provide a complete seal around the eyes. A face shield worn over goggles offers additional protection against splashes. |
| Body Protection | Disposable Coveralls (e.g., Tyvek) and a dedicated Lab Coat | Disposable coveralls protect personal clothing from contamination. A lab coat should be worn over the coveralls and should not be worn outside the designated handling area. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Impervious, closed-toe shoes are mandatory in a laboratory setting. Shoe covers should be worn in the designated handling area and removed before exiting. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to hazardous substances.
| Control Measure | Description and Use Case |
| Chemical Fume Hood | All manipulations of this compound, including weighing, dissolving, and aliquoting, should be performed inside a certified chemical fume hood to contain any vapors or dust. |
| Ventilated Balance Enclosure | For weighing solid this compound, a ventilated balance enclosure (also known as a powder containment hood) is highly recommended to minimize the inhalation of fine particles. |
| Closed Systems | Whenever feasible, use closed systems for transfers and reactions to minimize the risk of spills and aerosol generation. |
Standard Operating Procedures
Adherence to strict operational protocols is essential for the safe handling of this compound.
4.1. Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs.
-
Weighing: Weigh the compound in a ventilated balance enclosure. Use gentle scooping techniques to avoid generating dust.
-
Solution Preparation: When dissolving, add the solvent to the solid slowly to prevent splashing. Keep containers sealed or covered as much as possible.
4.2. Spill Management
-
A spill kit appropriate for chemical hazards should be readily available.
-
In case of a spill, evacuate the immediate area and alert others.
-
Clean the spill starting from the outside and working inwards, using appropriate absorbent materials. All materials used for cleanup must be disposed of as hazardous waste.
4.3. Decontamination
-
Thoroughly decontaminate all surfaces and equipment after handling this compound with a suitable cleaning agent.
-
Properly doff PPE to avoid self-contamination and dispose of single-use items in designated hazardous waste containers.
Disposal Plan
The disposal of investigational drugs must comply with institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste contaminated with this compound (e.g., gloves, wipes, disposable labware) should be collected in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | All liquid waste containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. The container material should be compatible with the solvents used. |
| Sharps Waste | Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container. |
| Unused Compound | Unused or expired this compound must be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash. |
All waste should be handled by the institution's environmental health and safety (EHS) office for final disposal via incineration by a licensed facility.
Experimental Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Research risk assessment | University of Essex [essex.ac.uk]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
